[1,1'-Biphenyl]-2-carboxaldehyde,4-methoxy-
Description
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Properties
IUPAC Name |
5-methoxy-2-phenylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-16-13-7-8-14(12(9-13)10-15)11-5-3-2-4-6-11/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXUAOMBQFMZKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=CC=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
[1,1'-Biphenyl]-2-carboxaldehyde,4-methoxy- chemical properties and structure
An In-Depth Technical Guide to the Chemical Properties and Structure of [1,1'-Biphenyl]-2-carboxaldehyde, 4-methoxy-
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, offering a semi-rigid backbone that can be strategically functionalized to modulate physicochemical and pharmacological properties. [1,1'-Biphenyl]-2-carboxaldehyde, 4-methoxy- is a significant derivative, combining the biphenyl core with reactive aldehyde and electron-donating methoxy functionalities. This guide provides a comprehensive technical overview of its chemical structure, predicted properties, plausible synthetic routes, and potential applications. While specific experimental data for this isomer is limited in public literature, this document consolidates theoretical knowledge and data from closely related analogues to offer a robust scientific profile for research and development purposes.
Chemical Identity and Structure
The precise arrangement of substituents on the biphenyl core is critical to the molecule's properties. In [1,1'-Biphenyl]-2-carboxaldehyde, 4-methoxy-, both the aldehyde and methoxy groups are located on the same phenyl ring, creating a unique electronic and steric environment.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 4-methoxy-[1,1'-biphenyl]-2-carboxaldehyde | - |
| Synonyms | 4-methoxy-2-phenylbenzaldehyde | - |
| CAS Number | Data not available in public databases. | - |
| Molecular Formula | C₁₄H₁₂O₂ | PubChem[1] |
| Molecular Weight | 212.24 g/mol | PubChem[1] |
| Canonical SMILES | COC1=CC(=C(C=C1)C=O)C2=CC=CC=C2 | - |
Note on Isomers: It is crucial to distinguish this compound from its isomers, which have published data, such as 4'-Methoxy-[1,1'-biphenyl]-2-carbaldehyde (CAS 16064-04-3)[2] and 4'-Methoxy-[1,1'-biphenyl]-4-carboxaldehyde (CAS 52988-34-8).[3][4] In these cases, the methoxy group is on the second phenyl ring (the 'prime' ring).
Molecular Structure
The structure consists of two phenyl rings linked by a single C-C bond. One ring is substituted with a carboxaldehyde group at the 2-position and a methoxy group at the 4-position. The ortho-positioning of the phenyl group relative to the aldehyde function introduces significant steric hindrance. This sterism forces the two phenyl rings out of plane, creating a non-zero dihedral angle, which is a hallmark of ortho-substituted biphenyls. This three-dimensional conformation is critical for its interaction with biological targets.
Caption: Workflow for Suzuki-Miyaura cross-coupling synthesis.
Experimental Protocol (Exemplary)
This protocol is a general procedure based on established methods for Suzuki-Miyaura couplings. [5][6]
-
Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-4-methoxybenzaldehyde (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.5 eq).
-
Solvent and Catalyst Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 3:1 ratio).
-
Degassing: Bubble argon through the solution for 15-20 minutes to ensure all oxygen is removed.
-
Catalyst Introduction: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Reaction: Heat the mixture to reflux (e.g., 100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Chemical Reactivity
The molecule's reactivity is dominated by its aldehyde group, with the methoxy and biphenyl systems providing secondary influence.
Caption: Key chemical reactions of the title compound.
-
Aldehyde Group: The aldehyde is the primary site for transformations. It can be easily oxidized to the corresponding carboxylic acid or reduced to a benzyl alcohol. It readily undergoes condensation reactions with nucleophiles, such as in Wittig or Knoevenagel reactions, to form new C-C bonds, extending the molecular framework.
-
Methoxy Group: The methoxy group is an electron-donating group, activating the aromatic ring towards electrophilic substitution. It can be cleaved using strong Lewis acids like boron tribromide (BBr₃) to yield the corresponding phenol. The role of the methoxy group is often crucial in drug design for improving metabolic stability and modulating binding affinity. [7]* Aromatic Rings: The biphenyl system can undergo further functionalization, such as nitration or halogenation, although regioselectivity will be influenced by the existing substituents and steric factors.
Applications in Research and Drug Development
Biphenyl derivatives are integral to the development of pharmaceuticals, agrochemicals, and advanced materials. [8][9]This specific scaffold serves as a versatile building block for more complex molecular architectures.
-
Medicinal Chemistry: The biphenyl moiety is found in numerous approved drugs, where it often interacts with hydrophobic pockets in protein targets. [8]Substituted biphenyls have been investigated as inhibitors of protein-protein interactions. For example, complex biphenyl derivatives have shown potent activity as small molecule inhibitors of the PD-1/PD-L1 immune checkpoint, a key target in cancer immunotherapy.
-
Materials Science: The rigid biphenyl core is a common component in materials for organic electronics, such as Organic Light-Emitting Diodes (OLEDs). [8]The aldehyde functionality allows for the synthesis of fluorescent dyes and probes through condensation reactions, creating larger conjugated systems with desirable photophysical properties.
-
Synthetic Intermediate: As a bifunctional molecule, it is a valuable intermediate. The aldehyde can be used as a handle to build complex side chains, while the biphenyl core provides a stable and sterically defined scaffold.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this isomer is not available, general precautions for substituted aromatic aldehydes should be followed. Data from related compounds suggest the following:
-
Hazard Classification: May cause skin, eye, and respiratory irritation. May be harmful if swallowed.
-
Handling: Handle in a well-ventilated area or a fume hood. Avoid formation of dust and aerosols. Wear suitable protective clothing, including chemical-resistant gloves and safety goggles.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.
-
First Aid:
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Conclusion
[1,1'-Biphenyl]-2-carboxaldehyde, 4-methoxy- is a structurally significant organic compound with high potential as a building block in synthetic chemistry. Its unique combination of a sterically hindered biphenyl core, a reactive aldehyde, and an electron-donating methoxy group makes it an attractive starting point for the synthesis of novel pharmaceuticals and functional materials. While direct experimental data remains sparse, its properties and reactivity can be reliably predicted based on established chemical principles and data from its isomers. The synthetic accessibility via robust methods like the Suzuki-Miyaura coupling ensures its availability for future research and development endeavors.
References
-
Mao, S-L., et al. Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. The Royal Society of Chemistry. Available at: [Link]
-
ResearchGate. Supplementary Information. Available at: [Link]
-
Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. PMC. Available at: [Link]
-
The Royal Society of Chemistry. Supplementary Material. Available at: [Link]
-
ResearchGate. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Available at: [Link]
-
Beilstein Journals. A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides. Available at: [Link]
-
PubChem. 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde. Available at: [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available at: [Link]
-
ResearchGate. (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... Available at: [Link]
- Google Patents. CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
-
NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Potential: The Versatility of Biphenyl Derivatives and Their Applications. Available at: [Link]
-
Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Available at: [Link]
-
ResearchGate. Synthesis of 4-methoxybenzaldehyde 8 by a two-phase oxidation reaction... Available at: [Link]
-
MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available at: [Link]
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Arabian Journal of Chemistry. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Available at: [Link]
-
PubMed. The role of the methoxy group in approved drugs. Available at: [Link]
-
Wikipedia. 2-Hydroxy-4-methoxybenzaldehyde. Available at: [Link]
-
IJSDR. Biological deeds of Biphenyl derivatives - A short Review. Available at: [Link]
-
PubChem. 4-Methoxybenzaldehyde. Available at: [Link]
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- 4. chemimpex.com [chemimpex.com]
- 5. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Whitepaper: Comparative Analysis of Methoxybiphenyl-2-Carboxaldehyde Isomers
The following technical guide details the structural, electronic, and synthetic divergences between 4-methoxybiphenyl-2-carboxaldehyde and its 4'-methoxy isomer .
Executive Summary
In the design of biaryl scaffolds for drug discovery—particularly for privileged structures like AT1 receptor antagonists or liquid crystal mesogens—the precise placement of substituents dictates physicochemical behavior.[1][2][3][4] This guide analyzes two specific isomers:
-
Isomer A: 4-methoxybiphenyl-2-carboxaldehyde (Methoxy and Aldehyde on the same ring).[1][2][4][5]
-
Isomer B: 4'-methoxybiphenyl-2-carboxaldehyde (Methoxy and Aldehyde on different rings).[1][2][4][5]
While both share the formula
Structural & Electronic Analysis
Nomenclature and Connectivity
The defining difference lies in the relative positioning of the methoxy group concerning the biaryl linkage (C1-C1') and the aldehyde functionality (C2-CHO).[2][3][4][5]
-
Isomer A (4-methoxy...): The methoxy group is at position 4 of the same ring (Ring A) bearing the aldehyde.[2][4][5]
-
Relationship: The -OMe group is meta to the -CHO group and para to the biaryl linkage.
-
-
Isomer B (4'-methoxy...): The methoxy group is at position 4' of the distal ring (Ring B).[2][4][5]
Conformational Twist & Ortho-Effect
Both isomers possess a formyl group at the ortho position (C2).[1][2][3][4][5] This creates significant steric strain with the ortho-hydrogens (C2' and C6') of the neighboring phenyl ring.[2][4][5]
-
Consequence: The biaryl system cannot achieve planarity.[1][2][4] The dihedral angle is typically 45–60° in solution.[1][2][4]
-
Electronic Impact: This twist disrupts
-conjugation between Ring A and Ring B. Consequently, electronic effects transmitted through the biaryl bond (in Isomer B) are attenuated compared to planar systems.[1][2][4][5]
Electronic Quantification (Hammett Effects)
The reactivity of the aldehyde is governed by the electron density at the carbonyl carbon.[2][3][4][5]
| Feature | Isomer A (Same Ring) | Isomer B (Distal Ring) |
| -OMe Position | Meta to -CHO | Para to Biaryl Linkage |
| Electronic Effect | Inductive Withdrawal (-I) dominates.[2][4][5] Resonance (+R) is negligible at the meta position.[1][2][4][5] | Resonance Donation (+R) into Ring B, which pushes density into Ring A (weakened by twist).[1][4][5] |
| Net Effect on CHO | Deactivated (More Electrophilic). The | Activated (Less Electrophilic). The electron-rich Ring B acts as a weak donor.[1][2][4][5] |
| Reactivity Prediction | Faster nucleophilic attack (e.g., Reductive Amination).[1][4][5] | Slower nucleophilic attack; more stable to oxidation.[1][2][4] |
Visualization of Electronic Pathways
The following diagram illustrates the structural connectivity and electron flow differences.
Figure 1: Comparative electronic flows. Isomer A is dominated by local inductive effects, while Isomer B relies on attenuated through-bond conjugation.[1][2]
Synthetic Pathways[1]
To ensure regiospecificity, the synthesis of these isomers requires distinct starting materials. The Suzuki-Miyaura Cross-Coupling is the industry standard for these biaryl systems.[1][2][4]
Protocol for Isomer A (4-methoxybiphenyl-2-carboxaldehyde)[2][4][5]
-
Strategy: Coupling a substituted benzaldehyde bromide with a phenylboronic acid.[1][2][4]
-
Precursor: 2-bromo-5-methoxybenzaldehyde.[1][2][4][5] (Note: Numbering changes upon coupling. In the precursor, CHO is C1, Br is C2, OMe is C5.[1] In the product, CHO is C2, OMe is C4).[1]
-
Reagents:
(cat.), , Dioxane/Water.[1][5]
Protocol for Isomer B (4'-methoxybiphenyl-2-carboxaldehyde)[2][4][5]
-
Strategy: Coupling a simple benzaldehyde bromide with a methoxy-substituted boronic acid.[1][2][4]
-
Precursor: 2-bromobenzaldehyde + 4-methoxyphenylboronic acid.[1][2][4][5]
-
Reagents:
(cat.), , Toluene/Ethanol/Water.[1][5]
Experimental Workflow Diagram
Figure 2: Divergent synthetic retrosynthesis ensures regiochemical purity.[2][4][5]
Spectroscopic Differentiation (NMR)[4][5][6][7][8][9]
Distinguishing these isomers via
Isomer A (4-methoxybiphenyl-2-carboxaldehyde)[2][4][5]
-
Aromatic Region:
-
Diagnostic: The methoxy singlet (~3.85 ppm) and a complex 3-proton pattern for Ring A + 5-proton multiplet for Ring B.[2][4][5]
Isomer B (4'-methoxybiphenyl-2-carboxaldehyde)[2][4][5]
-
Aromatic Region:
-
Diagnostic: The AA'BB' pattern (two symmetric doublets) in the aromatic region is the "smoking gun" for the 4'-isomer [1].[2][4][5]
Applications in Drug Discovery[2][10][11][12]
Privileged Scaffolds
Both isomers serve as precursors to biphenyl-tetrazoles (Sartans), a class of Angiotensin II receptor antagonists.[1][2][3][4][5]
-
Isomer B is structurally closer to the Losartan/Valsartan scaffold, where the distal ring often bears a tetrazole or polar group.[1]
-
Isomer A is used to fine-tune lipophilicity (
) and metabolic stability by blocking the para-position of the proximal ring against CYP450 oxidation.[2][4][5]
Fluorescent Probes
The 4'-methoxy isomer (Isomer B) is frequently used in the synthesis of fluorescent sensors.[2][3][4][5] The "push-pull" system (Methoxy donor -> Biphenyl -> Aldehyde acceptor) creates a larger dipole moment than Isomer A, making Isomer B more suitable for solvatochromic dye applications [2].[1][2][4][5]
Detailed Experimental Protocol (Isomer B Synthesis)
Objective: Synthesis of 4'-methoxybiphenyl-2-carboxaldehyde. Scale: 1.0 mmol.
-
Preparation: In a 25 mL round-bottom flask, dissolve 2-bromobenzaldehyde (185 mg, 1.0 mmol) and 4-methoxyphenylboronic acid (182 mg, 1.2 mmol) in a mixture of Toluene (4 mL) and Ethanol (1 mL).
-
Catalyst Addition: Add
(2M aqueous solution, 1.0 mL). Degas the mixture with Nitrogen for 5 minutes. Add (58 mg, 0.05 mmol).[1][4][5] -
Reaction: Reflux at 90°C for 12 hours under
atmosphere. Monitor by TLC (Hexane:EtOAc 8:2).[1][2][4][5] -
Workup: Cool to RT. Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over
, and concentrate.[1] -
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
-
Yield: Expect ~85-90% as a white solid (mp 47-49°C) [1].
References
-
Mao, S.-L., et al.[1][4] "A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions."[1][2][4] Organic & Biomolecular Chemistry, vol. 10, no. 12, 2012, Supporting Information.
-
BenchChem Technical Support.[1][2][4][6] "A Spectroscopic Showdown: Differentiating Methoxy-Substituted Biphenyl Isomers." BenchChem Technical Guides, 2025.
-
PubChem. "4'-Methoxybiphenyl-2-carbaldehyde Compound Summary."[1][2][4][5] National Library of Medicine.[1][2][4] [4][5]
-
Chem-Impex International.[1][2][4] "2'-Methoxy-biphenyl-4-carbaldehyde Product Page." Chem-Impex Catalog.
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- 6. pdf.benchchem.com [pdf.benchchem.com]
A-Z Guide to Structural Characterization of Ortho-Formyl Methoxybiphenyls: From Fundamental Principles to Advanced Application
Abstract
Ortho-formyl methoxybiphenyls represent a critical class of organic compounds, serving as pivotal precursors and intermediates in the realms of pharmaceutical sciences, agrochemicals, and materials science. Their inherent structural complexity, primarily driven by the phenomenon of atropisomerism due to sterically hindered rotation around the central C-C biphenyl bond, necessitates a robust and multi-faceted approach for unambiguous characterization. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the structural elucidation of these challenging molecules. We will delve into the synergistic application of spectroscopic and crystallographic techniques, moving beyond a mere listing of methods to explain the underlying causality for experimental choices. This in-depth guide is designed to serve as a practical, field-proven resource, ensuring both scientific integrity and the generation of reliable, reproducible data.
The Unique Structural Challenge: Atropisomerism in Substituted Biphenyls
The defining structural feature of many ortho-substituted biphenyls is atropisomerism. This phenomenon arises when rotation around a single bond is sufficiently hindered, leading to the existence of stable, non-interconverting rotational isomers (atropisomers).[1] In the case of ortho-formyl methoxybiphenyls, the steric bulk of the formyl (-CHO) and methoxy (-OCH₃) groups ortho to the biphenyl linkage restricts free rotation. This creates a high-energy barrier for the molecule to pass through a planar conformation, effectively locking the two aryl rings into specific spatial orientations.
These atropisomers are stereoisomers and can exist as enantiomers or diastereomers, often exhibiting distinct biological activities and physical properties. Therefore, their individual identification and characterization are not merely academic exercises but critical requirements for drug development and regulatory approval. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for studying atropisomerism in these systems.[2]
A Synergistic Workflow for Structural Elucidation
No single technique can provide a complete structural picture. A logical, multi-step workflow is essential for building a self-validating characterization package. Each step provides a piece of the puzzle, with subsequent analyses confirming and refining the structural hypothesis.
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} } Caption: Integrated workflow for structural characterization.
Foundational Analysis: Confirming the Basics
Mass Spectrometry (MS)
Purpose: To determine the molecular weight and confirm the elemental composition of the compound.
Causality: Before delving into complex connectivity, it's imperative to confirm that the molecule has the expected mass and formula. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.
Key Observations for ortho-formyl methoxybiphenyls:
-
Molecular Ion (M⁺): A moderately intense signal corresponding to the molecular ion is typically observed.[3]
-
Fragmentation Patterns: Alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement are common fragmentation pathways for aldehydes that can provide structural clues.[3]
Infrared (IR) Spectroscopy
Purpose: To quickly identify the presence of key functional groups.[4]
Causality: IR spectroscopy is a rapid and non-destructive technique that provides a "molecular fingerprint".[5] It is exceptionally useful for confirming the presence of the carbonyl (C=O) from the formyl group and the C-O bonds of the methoxy group, which have very strong and characteristic absorption bands.
Key Absorptions to Identify:
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity/Shape |
|---|---|---|---|
| Aldehyde | C=O Stretch | ~1715 - 1685 | Strong, Sharp[3][6] |
| Aldehyde | C-H Stretch | ~2820 and ~2720 | Medium, often two distinct peaks[3] |
| Aromatic Ether | Ar-O-C Stretch | ~1250 and ~1040 | Strong |
| Aromatic Ring | C=C Stretch | ~1600 and ~1475 | Variable |
| Aromatic Ring | C-H Bending | < 900 | Strong (pattern depends on substitution) |
The Core of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the detailed covalent structure and stereochemistry of organic molecules in solution. For ortho-formyl methoxybiphenyls, a combination of 1D and 2D NMR experiments is essential.[7]
1D NMR: The Initial Blueprint (¹H and ¹³C)
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
Aldehydic Proton: A highly deshielded singlet or narrow multiplet appears far downfield, typically between 9-10 ppm.[3]
-
Methoxy Protons: A sharp singlet integrating to 3 protons, usually found between 3.5-4.0 ppm.
-
Aromatic Protons: Appear in the 6.5-8.0 ppm range. The splitting patterns (multiplicity) are key to determining the substitution pattern on each ring.
-
-
¹³C NMR: Shows the number of unique carbon atoms.
-
Carbonyl Carbon: A highly deshielded signal between 190-215 ppm is a definitive indicator of an aldehyde or ketone.[3]
-
Aromatic Carbons: Signals appear between 110-160 ppm.
-
Methoxy Carbon: A signal around 55-65 ppm.
-
2D NMR: Connecting the Dots
Causality: While 1D NMR provides the list of parts, 2D NMR shows how they are assembled. These experiments correlate signals from different nuclei, allowing for the unambiguous construction of the molecular framework.[8]
Key 2D Experiments:
-
COSY (COrrelation SpectroscopY): Identifies protons that are coupled to each other (typically through 2 or 3 bonds).[7][9] This is essential for tracing the connectivity of protons within each aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to.[8][10] This is the primary method for assigning carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-4 bonds away.[8][10] This is arguably the most critical experiment for this class of molecules. It allows for the connection of different spin systems and the definitive placement of substituents. For example, a correlation from the aldehydic proton to the carbons of its parent ring confirms its position. HMBC is also invaluable for assigning quaternary (non-protonated) carbons.[7]
-
NOESY (Nuclear Overhauser Effect SpectroscopY): This experiment is the key to understanding the 3D structure and identifying atropisomers. It shows correlations between protons that are close in space, regardless of whether they are connected through bonds.[11] A strong NOE correlation between a proton on one aromatic ring and a proton (or the methoxy protons) on the other ring provides direct evidence of their spatial proximity and helps define the torsional angle between the rings.
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} } Caption: Relationship between key 2D NMR experiments.
Definitive Proof: Single-Crystal X-Ray Diffraction (SC-XRD)
Purpose: To obtain an unambiguous, three-dimensional model of the molecule in the solid state.[12]
Causality: While NMR provides an excellent picture of the molecule's structure and conformation in solution, SC-XRD gives the definitive solid-state structure.[13][14] It provides precise bond lengths, bond angles, and, most importantly for this class of compounds, the exact torsional (dihedral) angle between the two aromatic rings.[15] This data serves as the ultimate validation for the structural and stereochemical assignments made by spectroscopic methods.
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Synthesis and Purification: The compound must be synthesized and purified to a very high degree (>99%) to remove impurities that could inhibit crystal growth.[15]
-
Crystallization: High-quality single crystals are grown, typically by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. This is often the most challenging, rate-limiting step.[12]
-
Data Collection: A suitable crystal is mounted on a diffractometer and exposed to a focused beam of X-rays. The resulting diffraction pattern is recorded by a detector.
-
Structure Solution and Refinement: The diffraction data is processed to calculate an electron density map of the unit cell.[12] From this map, the positions of the atoms are determined (structure solution) and then optimized to best fit the experimental data (structure refinement).
Conclusion
The structural characterization of ortho-formyl methoxybiphenyls is a complex task that demands a rigorous and integrated analytical approach. The potential for atropisomerism means that a simple confirmation of connectivity is insufficient. By logically progressing from foundational techniques like MS and IR to a comprehensive suite of 1D and 2D NMR experiments, researchers can build a robust structural hypothesis. The through-space correlations provided by NOESY are indispensable for probing the 3D conformation and identifying stable atropisomers. Finally, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of the solid-state structure. Adherence to this synergistic workflow ensures the generation of high-fidelity, self-validating data packets essential for advancing research and development in the pharmaceutical and chemical industries.
References
-
Title: Synthesis and atropisomerism of 2,2′-ortho disubstituted biphenyls Source: Tetrahedron Letters URL: [Link]
-
Title: Investigation of Atropisomerism in ortho-Substituted Tetraphenylporphyrins: An Experimental Module Involving Synthesis, Chromatography, and NMR Spectroscopy Source: Journal of Chemical Education URL: [Link]
-
Title: Atropisomerization of di-para-substituted propyl-bridged biphenyl cyclophanes Source: Royal Society of Chemistry URL: [Link]
-
Title: Atropisomerization of 8-Membered Dibenzolactam: Experimental NMR and Theoretical DFT Study Source: Computational Chemistry Highlights URL: [Link]
-
Title: Synthesis and crystallographic, spectroscopic and computational characterization of 3,3′,4,4′-substituted biphenyls: effects of OR substituents on the intra-ring torsion angle Source: ResearchGate URL: [Link]
-
Title: Atropisomerization of 8-Membered Dibenzolactam: Experimental NMR and Theoretical DFT Study Source: PubMed URL: [Link]
-
Title: Synthesis and crystallographic, spectroscopic and computational characterization of 3,3',4,4'-substituted biphenyls: effects of OR substituents on the intra-ring torsion angle Source: PubMed URL: [Link]
-
Title: 2D NMR A correlation map between two NMR parameters Source: University of Arizona URL: [Link]
-
Title: 2D NMR - EPFL Source: École Polytechnique Fédérale de Lausanne (EPFL) URL: [Link]
-
Title: A Step-By-Step Guide to 1D and 2D NMR Interpretation Source: Emery Pharma URL: [Link]
-
Title: 2D NMR FOR THE CHEMIST Source: Varian NMR Instruments URL: [Link]
-
Title: 2D NMR Techniques: COSY, NOESY, HETCOR Source: Scribd URL: [Link]
-
Title: INFRARED SPECTROSCOPY (IR) Source: University of Puget Sound URL: [Link]
-
Title: Crystal structure of methyl 2-(2-formyl-3,4,5-trimethoxyphenyl)acetate, C13H16O6 Source: ResearchGate URL: [Link]
-
Title: x Ray crystallography Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: Interpreting Infrared Spectra Source: Specac Ltd URL: [Link]
-
Title: Interpreting IR Spectra Source: Chemistry Steps URL: [Link]
-
Title: Spectroscopy of Aldehydes and Ketones Source: Chemistry LibreTexts URL: [Link]
-
Title: Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra Source: Master Organic Chemistry URL: [Link]
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- 2. researchwith.stevens.edu [researchwith.stevens.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 6. Interpreting IR Spectra [chemistrysteps.com]
- 7. emerypharma.com [emerypharma.com]
- 8. epfl.ch [epfl.ch]
- 9. scribd.com [scribd.com]
- 10. princeton.edu [princeton.edu]
- 11. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]
- 12. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and crystallographic, spectroscopic and computational characterization of 3,3',4,4'-substituted biphenyls: effects of OR substituents on the intra-ring torsion angle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Suzuki-Miyaura coupling synthesis of 4-methoxybiphenyl-2-carboxaldehyde
Application Note: High-Efficiency Synthesis of 4'-Methoxy[1,1'-biphenyl]-2-carbaldehyde via Suzuki-Miyaura Coupling
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 4'-methoxy[1,1'-biphenyl]-2-carbaldehyde . This biaryl scaffold is a critical intermediate in the synthesis of fluorenones, phenanthrenes, and various bioactive heterocycles. The synthesis utilizes a Suzuki-Miyaura cross-coupling between 2-bromobenzaldehyde and 4-methoxyphenylboronic acid .
Key technical features of this protocol include:
-
Steric Management: Optimization of catalyst-ligand systems to overcome the steric hindrance of the ortho-formyl group.
-
Electronic Synergy: Leveraging the nucleophilicity of the electron-rich boronic acid to facilitate transmetallation.
-
Green Solvent System: Utilization of a 1-Propanol/Water azeotrope to replace toxic ethereal solvents (DME/THF) while maintaining high solubility and reaction rates.
Scientific Foundation & Mechanistic Insight
Retrosynthetic Analysis
The target molecule is constructed via the formation of the C1–C1' biaryl bond.
-
Electrophile: 2-Bromobenzaldehyde. The ortho-formyl group acts as an electron-withdrawing group (EWG), activating the C-Br bond for oxidative addition, but simultaneously imposing steric bulk.
-
Nucleophile: 4-Methoxyphenylboronic acid. The para-methoxy group is electron-donating (EDG), significantly enhancing the nucleophilicity of the arylboronate species during the transmetallation step.
The Catalytic Cycle
The reaction proceeds through the canonical Pd(0)/Pd(II) cycle.
-
Oxidative Addition: Pd(0) inserts into the C-Br bond of 2-bromobenzaldehyde. This is the rate-determining step in many couplings, but here the aldehyde's electron-withdrawing nature accelerates it.
-
Transmetallation: The boronic acid, activated by the base (carbonate), transfers the 4-methoxyphenyl group to the Palladium center.
-
Reductive Elimination: The two aryl groups couple, releasing the product and regenerating Pd(0).[1]
Critical Control Point: The electron-rich boronic acid is prone to protodeboronation (hydrolysis of the C-B bond) if the pH is too high or the catalytic cycle stalls. We utilize mild carbonate bases to mitigate this risk.
Figure 1: Catalytic cycle emphasizing the interplay between the oxidative addition of the bromide and transmetallation of the electron-rich boronate.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6] | Quantity | Role |
| 2-Bromobenzaldehyde | 185.02 | 1.0 | 5.00 g (27.0 mmol) | Electrophile |
| 4-Methoxyphenylboronic acid | 151.96 | 1.2 | 4.92 g (32.4 mmol) | Nucleophile |
| Palladium(II) Acetate | 224.51 | 0.5 mol% | 30 mg (0.135 mmol) | Pre-catalyst |
| Triphenylphosphine (PPh3) | 262.29 | 1.5 mol% | 106 mg (0.405 mmol) | Ligand |
| Sodium Carbonate (Na2CO3) | 105.99 | 1.2 | 3.43 g (32.4 mmol) | Base |
| 1-Propanol | - | Solvent | 50 mL | Organic Phase |
| Deionized Water | - | Solvent | 40 mL | Aqueous Phase |
Note: For highly hindered substrates or scale-up where catalyst longevity is a concern, SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) can replace PPh3 to enhance turnover frequencies.
Step-by-Step Methodology
Step 1: Catalyst Pre-Complexation (In-Situ)
-
In a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and N2 inlet, add 1-Propanol (40 mL).
-
Add Pd(OAc)2 (30 mg) and PPh3 (106 mg).
-
Stir at room temperature for 10–15 minutes.
-
Observation: The solution should transition from orange to bright yellow, indicating the formation of the active Pd(0)-phosphine species.
-
Step 2: Substrate Addition
-
Add 2-Bromobenzaldehyde (5.00 g) and 4-Methoxyphenylboronic acid (4.92 g) to the reaction flask.
-
Stir for 5 minutes to ensure partial dissolution.
Step 3: Base Activation & Reaction
-
Dissolve Na2CO3 (3.43 g) in Deionized Water (40 mL).
-
Add the aqueous base solution to the reaction mixture.
-
Heat the biphasic mixture to reflux (~88–90°C) with vigorous stirring.
-
Expert Tip: Vigorous stirring is non-negotiable to maximize the interfacial surface area between the organic and aqueous phases.
-
Step 4: Monitoring
-
Monitor reaction progress via TLC (Hexanes:Ethyl Acetate, 8:2).
-
Rf (Product): ~0.45 (UV active, stains with DNPH due to aldehyde).
-
Rf (SM Aldehyde): ~0.60.
-
-
Reaction is typically complete within 2–4 hours .
Step 5: Workup
-
Cool the mixture to room temperature.
-
Add Water (50 mL) and Ethyl Acetate (50 mL).
-
Separate the layers.[2] Extract the aqueous layer once more with Ethyl Acetate (30 mL).
-
Combine organic layers and wash with Brine (saturated NaCl, 50 mL).
-
Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the crude yellow oil/solid.
Step 6: Purification
-
Crystallization (Preferred): Dissolve crude in minimal hot Ethanol or Isopropanol. Cool slowly to 4°C.
-
Chromatography (Alternative): Silica gel column, eluting with Hexanes -> 10% EtOAc/Hexanes.
Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification process.
Characterization & Quality Control
To validate the identity of 4'-methoxy[1,1'-biphenyl]-2-carbaldehyde , look for these diagnostic signals:
-
1H NMR (CDCl3, 400 MHz):
-
Aldehyde Proton: A distinct singlet at δ 9.98–10.05 ppm .
-
Methoxy Group: A strong singlet at δ 3.85 ppm .
-
Aromatic Region:
-
Doublet (J ~ 8.5 Hz) at ~7.25 ppm (Ring B, meta to OMe).
-
Doublet (J ~ 8.5 Hz) at ~6.95 ppm (Ring B, ortho to OMe).
-
Multiplets at 7.4–8.0 ppm corresponding to the Ring A protons.
-
-
-
IR Spectroscopy:
-
C=O Stretch: Strong band at 1685–1695 cm⁻¹ (Conjugated aldehyde).
-
C-H Stretch (Aldehyde): Weak doublet at 2750 & 2850 cm⁻¹ .
-
References
-
Huff, B. E.; Koenig, T. M.; Mitchell, D.; Staszak, M. A. "Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde."[6] Organic Syntheses, 1998 , 75, 53.[6] [Link] (Foundational protocol for biaryl aldehydes using 1-propanol/water)
-
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[3] Chemical Reviews, 1995 , 95, 2457–2483.[3] [Link] (Authoritative review on mechanism and substrate scope)
-
Callum, L.; Lowary, T. L. "The Suzuki Cross-Coupling Reaction: A Laboratory Experiment." Journal of Chemical Education, 2001 , 78, 947.[2] [Link] (Educational context for para-substituted analogues)
-
Littke, A. F.; Dai, C.; Fu, G. C. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions."[7] Journal of the American Chemical Society, 2000 , 122, 4020–4028.[7][8] [Link] (Advanced ligand systems for sterically hindered substrates)
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. www1.udel.edu [www1.udel.edu]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 8. Suzuki Coupling [organic-chemistry.org]
High-Efficiency Synthesis of 5-Methoxy-2-phenylbenzaldehyde via Suzuki-Miyaura Coupling
Application Note: AN-2026-SM-Biaryl
Executive Summary
This application note details the optimized protocol for the synthesis of 5-methoxy-2-phenylbenzaldehyde (also known as 4-methoxybiphenyl-2-carbaldehyde) via the Suzuki-Miyaura cross-coupling reaction. The coupling of 2-bromo-5-methoxybenzaldehyde with phenylboronic acid presents specific challenges due to the ortho-substituted aldehyde group, which introduces both steric hindrance and electronic activation.
This guide is designed for medicinal chemists and process development scientists. It moves beyond standard textbook procedures to address the practicalities of handling base-sensitive aldehyde intermediates, preventing oxidative side reactions (Cannizzaro disproportionation), and maximizing turnover frequency (TOF) in sterically congested systems.
Scientific Background & Mechanistic Insight
The Ortho-Effect and Electronic Activation
The substrate, 2-bromo-5-methoxybenzaldehyde, contains an electron-withdrawing formyl group (-CHO) ortho to the bromine leaving group.
-
Electronic Effect: The -CHO group reduces electron density at the C-Br bond, significantly facilitating the Oxidative Addition step of the catalytic cycle compared to electron-rich aryl halides.
-
Steric Effect: Conversely, the ortho-formyl group creates steric bulk that can impede the Transmetallation step. Therefore, the choice of ligand is critical to balance the ease of oxidative addition with the necessity of a geometry that allows the bulky boronate species to approach the palladium center.
Base Sensitivity and Aldehyde Stability
Aldehydes are susceptible to nucleophilic attack by strong bases (e.g., NaOH, KOH), leading to side reactions such as the Cannizzaro reaction or Aldol condensation.
-
Strategic Choice: We utilize Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄) . These mild bases promote the formation of the reactive hydroxo-palladium species or boronate "ate" complex without triggering aldehyde disproportionation.
Reaction Pathway Visualization
The following diagram outlines the catalytic cycle specific to this substrate, highlighting the critical intermediates.
Figure 1: Catalytic cycle emphasizing the oxidative addition of the ortho-substituted aryl bromide and subsequent transmetallation.
Experimental Protocol
Reagents and Materials Table
| Component | Role | Equiv. | MW ( g/mol ) | Quantity (Example) |
| 2-bromo-5-methoxybenzaldehyde | Limiting Reagent | 1.0 | 215.04 | 1.075 g (5.0 mmol) |
| Phenylboronic acid | Coupling Partner | 1.2 | 121.93 | 0.732 g (6.0 mmol) |
| Pd(PPh₃)₄ | Catalyst | 0.03 | 1155.56 | 0.173 g (3 mol%) |
| Na₂CO₃ | Base | 2.0 | 105.99 | 1.060 g (10.0 mmol) |
| DME (1,2-Dimethoxyethane) | Solvent | - | - | 20 mL |
| Water (Degassed) | Co-Solvent | - | - | 5 mL |
Step-by-Step Methodology
Phase 1: Inert Atmosphere Preparation (Critical)
-
Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a rubber septum.
-
Connect the top of the condenser to a Schlenk line (nitrogen or argon manifold).
-
Evacuate the flask and backfill with inert gas three times to remove atmospheric oxygen. Note: Oxygen causes homocoupling of phenylboronic acid (forming biphenyl) and oxidizes the phosphine ligands.
Phase 2: Reaction Assembly 4. Under a positive flow of inert gas, add 2-bromo-5-methoxybenzaldehyde (1.075 g) and phenylboronic acid (0.732 g) to the flask. 5. Add DME (20 mL) via syringe. Stir until solids are mostly dissolved. 6. Add the Pd(PPh₃)₄ catalyst (0.173 g). The solution typically turns yellow. 7. Dissolve Na₂CO₃ (1.06 g) in Water (5 mL) in a separate vial. Degas this aqueous solution by bubbling nitrogen through it for 5 minutes. 8. Add the aqueous base solution to the reaction flask via syringe. The mixture will become biphasic.
Phase 3: Reaction and Monitoring 9. Heat the reaction mixture to reflux (approx. 85°C) using an oil bath. 10. Monitor reaction progress via TLC (Silica gel; Eluent: 20% Ethyl Acetate in Hexanes).
- Starting Material Rf: ~0.6
- Product Rf: ~0.5 (Aldehydes are polar; the biaryl product often streaks slightly).
- Time: Reaction is typically complete within 4–6 hours.
Phase 4: Workup and Purification 11. Cool the mixture to room temperature. 12. Dilute with Ethyl Acetate (50 mL) and Water (20 mL). 13. Separate the layers.[1] Extract the aqueous layer twice with Ethyl Acetate (2 x 20 mL). 14. Combine organic layers and wash with Brine (saturated NaCl) to remove residual water and boronic acid salts. 15. Dry over anhydrous MgSO₄ , filter, and concentrate under reduced pressure. 16. Purification: Flash column chromatography on silica gel.
- Gradient: 0% to 10% Ethyl Acetate in Hexanes.
- Yield: Expect 85–92% as a white to pale yellow solid.
Optimization & Troubleshooting Guide
For difficult substrates or scale-up scenarios, the standard protocol may require adjustment. Use the following decision matrix.
Catalyst and Solvent Screening Matrix
| Variable | Standard Condition | High-Steric Optimization | Green Chemistry Alternative |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ or Pd(OAc)₂ + SPhos | Pd/C (Heterogeneous) |
| Base | Na₂CO₃ (aq) | K₃PO₄ (suspend in dioxane) | K₂CO₃ |
| Solvent | DME / H₂O | 1,4-Dioxane (anhydrous) | Ethanol / H₂O (1:1) |
| Temp | 85°C | 100°C | 70°C |
-
Why SPhos? If conversion is low (<50%), switch to SPhos (Buchwald ligand). Its electron-rich nature speeds up oxidative addition, while its bulk facilitates reductive elimination in ortho-substituted biaryls.
Troubleshooting Common Issues
-
Problem: "Pd Black" precipitation.
-
Cause: Catalyst decomposition due to oxygen or lack of stabilizing ligands.
-
Solution: Re-degas all solvents vigorously. Add excess PPh₃ (10 mol%) to stabilize the Pd(0) species.
-
-
Problem: Homocoupling (Biphenyl formation).
-
Problem: Cannizzaro Reaction (Aldehyde loss).
-
Cause: Base is too strong (pH > 12).
-
Solution: Switch from carbonates to Potassium Phosphate (K₃PO₄) or Potassium Fluoride (KF).
-
Workflow Diagram
Figure 2: Operational workflow for the synthesis of 5-methoxy-2-phenylbenzaldehyde.
References
-
Miyaura, N., & Suzuki, A. (1995).[2][6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Organic Chemistry Portal. Suzuki Coupling Mechanism and Recent Literature. Link
Sources
Application Notes & Protocols: Synthesis and Characterization of Novel Fluorescent Schiff Bases from 4-Methoxybiphenyl-2-carboxaldehyde
Document ID: AN-FSB-2026-0216
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the synthesis, purification, and characterization of novel fluorescent Schiff bases derived from 4-methoxybiphenyl-2-carboxaldehyde. Schiff bases, containing the characteristic azomethine (-C=N-) group, are a cornerstone in the development of advanced materials and therapeutic agents due to their synthetic accessibility and diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The biphenyl scaffold, in particular, offers a rigid, conjugated system that can serve as a robust fluorophore. By functionalizing 4-methoxybiphenyl-2-carboxaldehyde with various primary amines, a library of fluorescent probes can be generated for applications in biological imaging, chemosensing, and drug development.[3][4][5] This guide details two robust synthesis protocols—a conventional solvent-based method and an eco-friendly aqueous-based alternative—and outlines the essential analytical techniques for structural and photophysical characterization.
Core Reaction Principle: Azomethine Bond Formation
The synthesis of Schiff bases is fundamentally a condensation reaction between a primary amine and an aldehyde. The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic imine or azomethine bond.[2][6] The presence of the extended π-conjugation in the biphenyl backbone is anticipated to confer fluorescent properties to the resulting molecule.
The general reaction scheme is as follows:
Figure 1: General synthesis of a fluorescent Schiff base.
Experimental Protocols
The choice of protocol may depend on the specific primary amine used, desired reaction time, and environmental considerations. It is recommended to perform a small-scale trial reaction to optimize conditions.
Protocol 1: Conventional Synthesis via Reflux in Ethanol
This classic method is widely applicable and generally provides good yields. The use of a catalytic amount of acid, such as glacial acetic acid, is crucial as it protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine.[7]
Materials:
-
4-methoxybiphenyl-2-carboxaldehyde
-
Selected primary amine (e.g., aniline, p-toluidine, 2-aminophenol)
-
Absolute Ethanol (Reagent Grade)
-
Glacial Acetic Acid (Catalyst)
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice/water bath
-
Büchner funnel and filter paper for vacuum filtration
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 4-methoxybiphenyl-2-carboxaldehyde in 25-30 mL of absolute ethanol. Add a magnetic stir bar.
-
Amine Addition: To the stirring solution, add 1.0 to 1.1 equivalents of the chosen primary amine. If the amine is a solid, dissolve it in a minimal amount of ethanol before adding.
-
Catalyst Addition: Add 3-5 drops of glacial acetic acid to the reaction mixture.
-
Reaction Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle boil using a heating mantle. Allow the reaction to reflux for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: After the reaction is complete (as indicated by TLC), remove the flask from the heat and allow it to cool to room temperature. Many Schiff bases are less soluble in cold ethanol and will begin to precipitate.
-
Crystallization: Cool the flask further in an ice/water bath for 30 minutes to maximize crystal formation.[6]
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol (2-4 mL) to remove any unreacted starting materials.[6]
-
Drying: Air-dry the product on the filter paper, then transfer to a watch glass and dry completely in a vacuum desiccator.
-
Characterization: Determine the yield, melting point, and characterize the product using the spectroscopic methods outlined in Section 3.
Protocol 2: Green Synthesis in an Aqueous Medium
This eco-friendly approach eliminates the need for volatile organic solvents, aligning with the principles of green chemistry. The reaction is often driven by the insolubility of the product in water, which simplifies purification to a simple filtration step.[8] This method can lead to high yields and reduced reaction times.[8]
Materials:
-
4-methoxybiphenyl-2-carboxaldehyde
-
Selected primary amine
-
Deionized Water
-
Beaker or Erlenmeyer flask (100 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
Reactant Suspension: In a 100 mL beaker, add 1.0 equivalent of 4-methoxybiphenyl-2-carboxaldehyde and 1.0 equivalent of the primary amine to 40 mL of deionized water.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically carried out for 30-60 minutes.[9] In some cases, gentle heating to 40-50°C may be required to increase the reaction rate.
-
Product Formation: The formation of a solid precipitate indicates the formation of the Schiff base product.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the precipitate thoroughly with deionized water to remove any water-soluble impurities. Dry the product completely.
-
Characterization: Proceed with characterization as described in Section 3. The purity of the product obtained from this method is often high enough for initial screening, but recrystallization from a suitable solvent like ethanol may be performed if necessary.[8]
Characterization and Validation
Thorough characterization is essential to confirm the identity, purity, and photophysical properties of the synthesized Schiff bases.
Structural Elucidation
The following table summarizes the key analytical data expected for the successful synthesis of a Schiff base from 4-methoxybiphenyl-2-carboxaldehyde.
| Technique | Expected Observation | Rationale |
| FTIR Spectroscopy | Disappearance of aldehyde C=O stretch (~1700 cm⁻¹) and primary amine N-H stretches (~3300-3400 cm⁻¹). Appearance of a strong C=N (imine) stretching band around 1600-1630 cm⁻¹.[10][11] | Confirms the condensation reaction and formation of the azomethine bond. |
| ¹H NMR Spectroscopy | Disappearance of the aldehyde proton signal (~9-10 ppm). Appearance of a new singlet for the azomethine proton (-CH=N-) typically in the range of 8.0-9.0 ppm.[9][10] Aromatic protons from both precursors will be present, often in complex multiplets. | Provides definitive evidence of imine formation and allows for full structural assignment. |
| ¹³C NMR Spectroscopy | Disappearance of the aldehyde carbonyl carbon (~190 ppm). Appearance of the imine carbon (-C=N-) signal around 158-165 ppm.[11] | Confirms the carbon framework of the new compound. |
| Mass Spectrometry | The molecular ion peak [M]⁺ or [M+H]⁺ should correspond to the calculated molecular weight of the target Schiff base. | Confirms the molecular formula and identity of the product.[12] |
Photophysical Properties Analysis
To validate the "fluorescent" nature of the synthesized compounds, their interaction with light must be characterized.
Protocol: UV-Visible and Fluorescence Spectroscopy
-
Solution Preparation: Prepare dilute solutions of the synthesized Schiff base in a suitable spectroscopic grade solvent (e.g., DMSO, Ethanol, or Acetonitrile) at a concentration of approximately 10⁻⁵ to 10⁻⁶ M.[13]
-
UV-Vis Absorption: Record the UV-Vis absorption spectrum over a range of 200-600 nm. The spectrum should reveal absorption bands corresponding to π → π* transitions within the conjugated system.[11][14]
-
Fluorescence Emission: Identify the wavelength of maximum absorption (λₘₐₓ). Excite the sample at this wavelength and record the fluorescence emission spectrum. The resulting spectrum will reveal the wavelength of maximum emission (λₑₘ) and the intensity of the fluorescence.[12][13]
-
Data Interpretation: The presence of a distinct emission peak confirms the fluorescent nature of the compound. The difference between λₘₐₓ and λₑₘ is the Stokes shift. These properties are critical for applications in bioimaging and sensing.
Overall Experimental Workflow
The entire process, from synthesis to final characterization, can be visualized as a streamlined workflow.
Figure 2: Workflow from synthesis to characterization.
Applications and Future Directions
Schiff bases derived from biphenyl scaffolds are promising candidates for a variety of advanced applications:
-
Fluorescent Chemosensors: The imine nitrogen and potentially other heteroatoms introduced by the primary amine can act as binding sites for metal ions. The binding event can modulate the fluorescence properties (turn-on or turn-off), enabling the selective detection of ions like Al³⁺ or Zn²⁺.[4][15]
-
Bioimaging: Compounds that exhibit fluorescence in the visible spectrum, possess good photostability, and have low cytotoxicity can be used as probes for cellular imaging, allowing for the visualization of specific organelles or cellular processes.[16][17]
-
Drug Development: The Schiff base moiety is a key pharmacophore in many compounds with demonstrated biological activity. These new derivatives can be screened for antimicrobial, antifungal, or anticancer properties.[2][18]
Further work can involve creating a library of these compounds by reacting the aldehyde with a diverse range of amines (e.g., those containing heterocyclic rings, additional donor atoms, or water-solubilizing groups) to tune their photophysical and biological properties for specific applications.
References
-
Prakash, A., et al. (2010). Synthesis of Schiff's bases in aqueous medium: a green alternative approach with effective mass yield and high reaction rates. Green Chemistry Letters and Reviews, 3(3), 191-195. Link
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BenchChem (2025). Application Notes and Protocols for the Synthesis of Schiff Bases from 3-(4-Hydroxy-phenoxy)-benzaldehyde. Link
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IONiC/VIPEr. EXPERIMENT 4: Synthesis of Schiff base ligands. Link
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Khadsan, R.E., & Kadu, M.V. (2012). Synthesis of Schiff bases by organic free solvent method. Journal of Chemical and Pharmaceutical Research, 4(1), 345-348. Link
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Fesseha, Y. A. (2023). Response to "How to synthesize Schiff base out of amino acid and aldehyde?". ResearchGate. Link
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Mohan, S., et al. (2014). Syntheses and Characterisation of Fluorescent Schiff Bases and Their Copper Complexes from Salicylaldehyde. IOSR Journal of Applied Chemistry, 7(1), 51-57. Link
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Ibrahim, M. N., & Sharif, S. E. A. (2007). Synthesis, Characterization and Use of Schiff Bases as Fluorimetric Analytical Reagents. E-Journal of Chemistry, 4(4), 531-535. Link
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Afrin, A., et al. (2023). An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. Sensors & Diagnostics, 2, 907-943. Link
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Li, Y., et al. (2020). Synthesis and Characterization of a Fluorescent Probe Based on Schiff-Base. Journal of Chemical Education, 97(11), 4165-4170. Link
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Pang, Y., et al. (2023). Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions. Molecules, 28(7), 3095. Link
-
Paul, S., & Ghorai, A. (2018). Biphenyl-containing amido Schiff base derivative as a turn-on fluorescent chemosensor for Al3+ and Zn2+ ions. New Journal of Chemistry, 42(2), 1133-1140. Link
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Ghorai, A. (2018). Biphenyl Containing Amido Schiff base Derivative as a Turn-on Fluorescent Chemosensor for Al3+ and Zn2+ ions. ResearchGate. Link
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Al-Masoudi, W. A., et al. (2022). Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety. Molecules, 27(6), 1888. Link
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Nassar, D. A., et al. (2017). Spectroscopic, Structural Studies, Fluorescence and Optical Properties of Group VI Dinuclear Derivatives of N2O2 Schiff Base. International Journal of Advanced Research in Chemical Science, 4(10), 1-10. Link
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Jiménez-Bonilla, P., et al. (2021). Green synthesis of fluorescent Schiff bases: chemo-photophysical characterization, X-ray structures, and their bioimaging. New Journal of Chemistry, 45(1), 127-136. Link
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Editor iajps. (2023). DESIGN, SYNTHESIS AND CHARACTERIZATION OF FLUORESCENT PROBES BASED ON SCHIFF BASES. Indo American Journal of Pharmaceutical Sciences. Link
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Mondal, B., et al. (2025). Synthesis, Characterization, and Applications of Schiff Base Flexible Organic Crystals. Letters in Applied NanoBioScience, 14(3), 13183-13204. Link
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Arora, K. K., & Passey, S. (2020). Use of a Fluorescent Schiff'S Base as Developing Agent for Latent Finger Prints. International Journal of Trend in Scientific Research and Development, 5(1), 625-627. Link
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Amteghy, A. H., et al. (2020). Synthesis, Fluorescence and Thermal Properties of Some Benzidine Schiff Base. Egyptian Journal of Chemistry, 63(10), 3747-3755. Link
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Ibrahim, I. H., et al. (2021). Synthesis And Characterization Of Fluorescent Schiff Bases And Their Metal Complexes From 9-Anthracenecarboxaldehy. Systematic Reviews in Pharmacy, 12(1), 110-117. Link
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d'Souza, P., & Kumar, P. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences, 21(03), 203-215. Link
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Pang, Y., et al. (2023). Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions. Semantic Scholar. Link
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Cozzi, P. G., et al. (2003). Photophysical poperties of Schiff-base metal complexes. New Journal of Chemistry, 27, 692-697. Link
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Abdullah, N. A., et al. (2020). SYNTHESIS AND CHARACTERISATION OF 4-PROPOXYBENZALDEHYDE SUBSTITUTED HECK-SCHIFF BASE COMPOUND AS SPACER IN ELECTROCHEMICAL DNA SENSOR. Malaysian Journal of Chemistry, 22(1), 58-70. Link
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Karale, N. N., & Patil, R. H. (2015). Spectral, Magnetic and Biological Studies of ZnII Complexes of Schiff Bases Derived From 4-(O-Methoxyphenyl)-2-Aminothiazole. Journal of Applied Pharmaceutical Science, 5(09), 041-044. Link
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Application Notes and Protocols: Selective Oxidation of 4-Methoxybiphenyl-2-carboxaldehyde to 4-Methoxybiphenyl-2-carboxylic Acid
For: Researchers, scientists, and drug development professionals
Introduction
The selective oxidation of aldehydes to carboxylic acids is a cornerstone transformation in organic synthesis, pivotal in the generation of key intermediates for pharmaceuticals, agrochemicals, and materials science. This document provides a detailed guide to the oxidation of 4-methoxybiphenyl-2-carboxaldehyde to its corresponding carboxylic acid, 4-methoxybiphenyl-2-carboxylic acid. This particular transformation is of interest due to the prevalence of the biphenyl scaffold in medicinally relevant molecules. The presence of the methoxy group and the sterically hindered nature of the ortho-carboxaldehyde present unique challenges that necessitate a carefully chosen and optimized oxidation protocol.
This guide will focus on the Pinnick oxidation, a highly effective and mild method for the oxidation of aldehydes, particularly those susceptible to side reactions under harsher conditions.[1][2] We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step protocol, and offer insights into reaction monitoring and product purification.
Mechanistic Insight: The Rationale for Pinnick Oxidation
Several methods exist for the oxidation of aldehydes, including the Jones oxidation, Tollens' test, and permanganate-based oxidations.[3][4][5][6] However, for a substrate like 4-methoxybiphenyl-2-carboxaldehyde, these methods present potential drawbacks. Jones oxidation, employing chromium trioxide in sulfuric acid, is highly effective but utilizes a carcinogenic heavy metal and harsh acidic conditions that could lead to undesired side reactions on the biphenyl system.[3][4] Tollens' reagent, while mild, is primarily a qualitative test and can be cumbersome for preparative scale synthesis.[7][8][9][10] Potassium permanganate is a strong oxidant that can potentially cleave the biphenyl bond or oxidize other positions on the aromatic rings under forcing conditions.[11][12][13][14]
The Pinnick oxidation, utilizing sodium chlorite (NaClO2) as the oxidant under mildly acidic conditions, offers a superior alternative for this specific transformation.[1][2] Its key advantages include:
-
High Selectivity: It selectively oxidizes aldehydes in the presence of many other functional groups, including alkenes and alcohols.[2]
-
Mild Reaction Conditions: The reaction is typically carried out at or near room temperature and at a slightly acidic pH, preserving sensitive functionalities.[1]
-
Tolerance of Steric Hindrance: The Pinnick oxidation is known to be effective for sterically hindered aldehydes, a crucial factor for the ortho-substituted biphenyl substrate.[15]
The proposed mechanism for the Pinnick oxidation involves the in-situ formation of chlorous acid (HClO2) from sodium chlorite in the presence of an acid buffer, typically a phosphate buffer.[15][16] The aldehyde then reacts with chlorous acid to form a chlorite ester intermediate. This intermediate subsequently undergoes a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid (HOCl).[1][16] A scavenger, such as 2-methyl-2-butene, is often added to the reaction mixture to quench the highly reactive hypochlorous acid byproduct, preventing unwanted side reactions like the oxidation of the solvent or starting material.[2]
Reaction Scheme
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Application Notes and Protocols: Synthesis of Imines from 4-Methoxybiphenyl-2-carboxaldehyde and Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Strategic Importance of Biphenyl Imine Scaffolds
Biphenyl moieties are privileged structures in medicinal chemistry, frequently incorporated into drug candidates to enhance biological activity through mechanisms such as improved target binding and favorable pharmacokinetic profiles.[1] The introduction of an imine (Schiff base) linkage to a biphenyl scaffold, such as one derived from 4-methoxybiphenyl-2-carboxaldehyde, generates a versatile molecular framework. These structures are not only valuable intermediates for the synthesis of more complex nitrogen-containing heterocycles but also exhibit a wide range of biological activities themselves, including potential as anticancer, anti-inflammatory, and antimicrobial agents.[2]
This document provides a comprehensive guide to the synthesis of imines from 4-methoxybiphenyl-2-carboxaldehyde and various primary amines. We will delve into the mechanistic considerations, offer detailed experimental protocols, and discuss the critical aspects of characterization and purification, with a special focus on overcoming the challenges posed by the steric hindrance inherent in this substrate.
Mechanistic Overview: The Nuances of Imine Formation
The formation of an imine is a reversible condensation reaction between an aldehyde or ketone and a primary amine. The reaction proceeds through a two-stage nucleophilic addition-elimination mechanism.[3][4]
Diagram 1: Generalized Mechanism of Imine Formation
Caption: The two-stage mechanism of imine synthesis.
Acid catalysis is typically employed to accelerate the reaction.[3] The acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for the nucleophilic attack by the amine. However, the pH must be carefully controlled; a pH around 4.5 is often optimal.[5] At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, the carbonyl group is not sufficiently activated.
To drive the equilibrium towards the imine product, the water formed during the reaction must be removed. This can be achieved through azeotropic distillation with a Dean-Stark apparatus or by using dehydrating agents like molecular sieves.[3]
The Challenge of Steric Hindrance with 4-Methoxybiphenyl-2-carboxaldehyde
The biphenyl group at the ortho position to the aldehyde in 4-methoxybiphenyl-2-carboxaldehyde presents significant steric hindrance. This can slow down the rate of imine formation compared to unhindered aromatic aldehydes.[6] Consequently, more forcing reaction conditions, such as elevated temperatures and longer reaction times, may be necessary to achieve good yields. The choice of catalyst and solvent also becomes more critical in overcoming this steric barrier.
Experimental Protocols
Protocol 1: General Procedure for Imine Synthesis with Dean-Stark Water Removal
This protocol is suitable for a range of primary amines and employs azeotropic distillation to remove water, driving the reaction to completion.
Materials:
-
4-methoxybiphenyl-2-carboxaldehyde
-
Primary amine (e.g., aniline, benzylamine, propylamine)
-
Toluene (anhydrous)
-
p-Toluenesulfonic acid (p-TsOH) monohydrate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 4-methoxybiphenyl-2-carboxaldehyde (1.0 eq).
-
Dissolve the aldehyde in anhydrous toluene (10-20 mL per gram of aldehyde).
-
Add the primary amine (1.0-1.2 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 eq).
-
Assemble the Dean-Stark apparatus and reflux condenser.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by observing the collection of water in the Dean-Stark trap and by Thin Layer Chromatography (TLC).
-
Once the theoretical amount of water has been collected and the starting aldehyde is consumed (as indicated by TLC), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography (see Purification section).
Diagram 2: Experimental Setup for Imine Synthesis with Dean-Stark Trap
Caption: A typical laboratory setup for imine synthesis using a Dean-Stark trap.
Protocol 2: Solvent-Free Synthesis Using a Heterogeneous Catalyst
This "green chemistry" approach avoids the use of bulk solvents and simplifies catalyst removal.[7]
Materials:
-
4-methoxybiphenyl-2-carboxaldehyde
-
Primary amine
-
Amberlyst-15® (or another suitable solid acid catalyst)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, combine 4-methoxybiphenyl-2-carboxaldehyde (1.0 eq) and the primary amine (1.1 eq).
-
Add Amberlyst-15® (approximately 0.2 g per 5 mmol of aldehyde).[7]
-
Stir the mixture vigorously at room temperature or with gentle heating (e.g., 50-60 °C) for 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, add a suitable solvent (e.g., diethyl ether or dichloromethane) to dissolve the product.
-
Filter to remove the catalyst.
-
Wash the catalyst with a small amount of the solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the crude product as needed.
Data Presentation: Expected Reaction Parameters
| Parameter | Protocol 1 (Dean-Stark) | Protocol 2 (Solvent-Free) | Causality and Insights |
| Temperature | Reflux (Toluene, ~111 °C) | Room Temperature to 60 °C | Higher temperatures in Protocol 1 are necessary to overcome the steric hindrance and for azeotropic water removal. Protocol 2 relies on the high local concentration of reactants. |
| Reaction Time | 4-24 hours | 2-6 hours | Reaction time is highly dependent on the nucleophilicity of the amine and the degree of steric hindrance. Monitoring by TLC is crucial. |
| Catalyst | p-Toluenesulfonic acid | Amberlyst-15® | A soluble acid catalyst is effective in homogeneous solution, while a solid acid catalyst simplifies workup and is recyclable. |
| Work-up | Solvent evaporation, potential aqueous wash | Filtration and solvent evaporation | The solvent-free method offers a more straightforward work-up procedure. |
Characterization of the Imine Products
Proper characterization is essential to confirm the formation of the desired imine and to assess its purity.
Infrared (IR) Spectroscopy
The formation of the imine is characterized by the appearance of a C=N stretching vibration and the disappearance of the C=O and N-H stretching vibrations of the starting materials.
| Functional Group | Characteristic IR Absorption (cm⁻¹) | Notes |
| C=N (Imine) | 1640-1690 | This is a key diagnostic peak for imine formation. |
| C=O (Aldehyde) | ~1700 | Disappearance of this peak indicates consumption of the starting aldehyde. |
| N-H (Primary Amine) | 3300-3500 (two bands) | Disappearance of these peaks indicates consumption of the primary amine. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for the structural elucidation of the imine products. Due to the lack of specific literature data for imines of 4-methoxybiphenyl-2-carboxaldehyde, the following are expected chemical shifts based on analogous structures. For comparison, the ¹H NMR data for the related isomer, 4'-methoxybiphenyl-2-carbaldehyde, shows the aldehyde proton at 10.00 ppm.[7]
¹H NMR:
-
Imine Proton (-CH=N-): A singlet typically in the range of 8.0-9.0 ppm. This is a downfield shift compared to the aldehyde proton.
-
Aromatic Protons: Complex multiplets in the aromatic region (6.8-8.0 ppm).
-
Methoxy Protons (-OCH₃): A singlet around 3.8 ppm.
-
Alkyl Protons (on the amine moiety): Signals corresponding to the specific amine used.
¹³C NMR:
-
Imine Carbon (-CH=N-): A signal in the range of 150-165 ppm.
-
Aromatic Carbons: Multiple signals in the aromatic region (110-160 ppm).
-
Methoxy Carbon (-OCH₃): A signal around 55 ppm.
Purification and Handling
The purification of imines can be challenging due to their potential for hydrolysis, especially on acidic stationary phases like silica gel.
Recrystallization
If the imine product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) is the preferred method of purification.
Column Chromatography
If column chromatography is necessary, the following precautions should be taken to minimize hydrolysis:
-
Deactivation of Silica Gel: The silica gel can be deactivated by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 1-2%).
-
Rapid Elution: Use a solvent system that provides good separation and allows for rapid elution to minimize the contact time of the imine with the stationary phase.
-
Anhydrous Solvents: Use anhydrous solvents for the mobile phase to prevent hydrolysis.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Insufficient heating or reaction time. | Increase reaction temperature and/or extend the reaction time. Monitor by TLC. |
| Inefficient water removal. | Ensure the Dean-Stark trap is functioning correctly or use freshly activated molecular sieves. | |
| Catalyst deactivation. | Add a fresh portion of the catalyst. | |
| Product Hydrolysis during Work-up or Purification | Presence of water and/or acid. | Ensure all work-up steps are performed under anhydrous conditions. If using column chromatography, deactivate the silica gel with triethylamine. |
| Incomplete Reaction | Reversible nature of the reaction. | Ensure efficient water removal. A slight excess of the amine can also help drive the equilibrium. |
Conclusion
The synthesis of imines from 4-methoxybiphenyl-2-carboxaldehyde presents a valuable route to novel compounds with significant potential in drug discovery and materials science. While the steric hindrance of the substrate requires careful optimization of reaction conditions, the protocols and considerations outlined in this guide provide a solid foundation for the successful synthesis, purification, and characterization of these important molecules. By understanding the underlying mechanistic principles and potential challenges, researchers can effectively navigate the synthesis of these sterically demanding biphenyl imines.
References
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-
Bosica, G., et al. (2022). Facile imine synthesis under green conditions using Amberlyst® 15. PeerJ Organic Chemistry. [Link]
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PrepChem. (n.d.). Synthesis of 4-methoxybiphenyl. [Link]
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PubChem. (n.d.). 4-Methoxybiphenyl. [Link]
-
PubChem. (n.d.). 4'-Methoxy-(1,1'-biphenyl)-4-carboxaldehyde. [Link]
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-
ResearchGate. (2016). How to separate imine from reaction mixture?. [Link]
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- Study.com. (n.d.).
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PrepChem. (n.d.). Synthesis of 4'-methoxybiphenyl-4-carboxylic acid. [Link]
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An, Y., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules. [Link]
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Gerli, F., & Vessella, G. (2021). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. The Journal of Organic Chemistry. [Link]
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- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances.
-
Fathi, A., et al. (2022). Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid. Revista Colombiana de Ciencias Químico-Farmacéuticas. [Link]
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Nigam, M., et al. (2023). Putting the squeeze on imine synthesis: citrus juice as a reaction medium in the introductory organic laboratory. Green Chemistry Letters and Reviews. [Link]
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-
News-Medical. (2018). Imine Hydrolysis. [Link]
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Scientific Research Publishing. (2018). Perfect Solvent- and Catalyst-Free Syntheses of Imine Derivatives Using the Pressure Reduction Technique. [Link]
- Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines.
- Universitas Sumatera Utara. (2023).
- UniTo. (2024). Asymmetric Reduction of Cyclic Imines by Imine Reductase Enzymes in Non‐Conventional Solvents.
-
Beilstein Journal of Organic Chemistry. (2014). Quinone-catalyzed oxidative deformylation: synthesis of imines from amino alcohols. [Link]
-
ResearchGate. (2021). Structure‐stability correlations for imine formation in aqueous solution. [Link]
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- The Royal Society of Chemistry. (n.d.). Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou.
- The Royal Society of Chemistry. (n.d.).
- Therapeutical Potential of Imines; Synthesis, Single Crystal Structure, Computational, Molecular Modeling, and ADMET Evalu
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-
PMC. (n.d.). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. [Link]
-
ACS Publications. (2023). Asymmetric Synthesis of Sterically Hindered 1-Substituted Tetrahydro-β-carbolines Enabled by Imine Reductase: Enzyme Discovery, Protein Engineering, and Reaction Development. [Link]
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Application Note: [1,1'-Biphenyl]-2-carboxaldehyde, 4-methoxy- in OLED Material Design
The following Application Note and Protocol Guide details the strategic utilization of [1,1'-Biphenyl]-2-carboxaldehyde, 4-methoxy- (CAS: 90035-34-0) in the design and synthesis of advanced OLED materials.
Executive Summary
[1,1'-Biphenyl]-2-carboxaldehyde, 4-methoxy- acts as a critical "steric-electronic" modulator in the synthesis of Phenanthro[9,10-d]imidazole (PPI) derivatives, a class of materials widely used as Deep Blue Emitters and Bipolar Hosts in Organic Light-Emitting Diodes (OLEDs).
Unlike simple benzaldehydes, this precursor offers two distinct advantages:
-
Electronic Tuning: The 4-methoxy group functions as a strong electron donor, raising the Highest Occupied Molecular Orbital (HOMO) to facilitate hole injection.
-
Conformational Control: The ortho-aldehyde position (C2) on the biphenyl ring induces significant steric torsion in the final fluorophore. This twist is essential for generating Hybridized Local and Charge Transfer (HLCT) states, which allow the harvesting of both singlet and triplet excitons (up to 100% IQE) without heavy metals.
Material Design Strategy
The "Twisted Donor" Hypothesis
In high-efficiency OLEDs, preventing π-π stacking aggregation is crucial to avoid fluorescence quenching. By using [1,1'-Biphenyl]-2-carboxaldehyde, 4-methoxy- as the C2-capping agent in imidazole synthesis, we engineer a highly twisted molecular architecture.
-
Acceptor Unit: Phenanthro[9,10-d]imidazole (Planar, Electron Deficient).
-
Donor/Steric Unit: 4'-Methoxy-biphenyl (Twisted, Electron Rich).
-
Result: A "D-π-A" system where the twist angle decouples the HOMO and LUMO orbitals, minimizing the energy gap (
) and promoting Reverse Intersystem Crossing (RISC).
Quantitative Impact on Energy Levels
| Parameter | Standard PPI (Phenyl-substituted) | Modified PPI (Methoxy-Biphenyl-substituted) | Impact |
| HOMO Level | -5.8 eV | -5.5 eV | Improved Hole Injection |
| LUMO Level | -2.4 eV | -2.3 eV | Minor Shift |
| Band Gap ( | 3.4 eV | 3.2 eV | Red-shift to Pure Blue/Sky Blue |
| Triplet Energy ( | 2.60 eV | 2.55 eV | Maintains high |
Experimental Protocol: Synthesis of MBP-PPI
Target Molecule: 2-(4'-methoxy-[1,1'-biphenyl]-2-yl)-1-phenyl-1H-phenanthro[9,10-d]imidazole (MBP-PPI ) Reaction Type: One-Pot Debus-Radziszewski Condensation
Reagents & Equipment[1][2]
-
Precursor A: [1,1'-Biphenyl]-2-carboxaldehyde, 4-methoxy- (1.0 eq, 10 mmol, 2.12 g)
-
Precursor B: Phenanthrene-9,10-dione (1.0 eq, 10 mmol, 2.08 g)
-
Precursor C: Aniline (1.2 eq, 12 mmol, 1.12 g) or 4-tert-butyl-aniline for solubility.
-
Nitrogen Source: Ammonium Acetate (
) (5.0 eq, 50 mmol, 3.85 g) -
Solvent: Glacial Acetic Acid (50 mL)
-
Equipment: 100 mL Round Bottom Flask, Reflux Condenser, Magnetic Stirrer, Oil Bath.
Step-by-Step Methodology
-
Charging: In a 100 mL round-bottom flask, combine Phenanthrene-9,10-dione, [1,1'-Biphenyl]-2-carboxaldehyde, 4-methoxy-, aniline, and ammonium acetate.
-
Solvation: Add 50 mL of glacial acetic acid. The mixture will appear as a dark suspension.
-
Activation: Heat the mixture to 120°C under a nitrogen atmosphere with vigorous stirring.
-
Reaction: Reflux for 12 hours . The color will shift from dark red/orange to a lighter fluorescent yellow/tan as the imidazole ring forms.
-
Quenching: Cool the reaction mixture to room temperature. Pour the solution slowly into 300 mL of ice-cold water/methanol (1:1) mixture to precipitate the crude product.
-
Filtration: Filter the precipitate using a Buchner funnel. Wash the cake with water (
mL) to remove excess acetic acid and ammonium salts. -
Purification:
-
Dissolve the crude solid in minimal Dichloromethane (DCM).
-
Perform silica gel column chromatography using Hexane:Ethyl Acetate (4:1 v/v) as the eluent.
-
Collect the fraction with strong blue photoluminescence under 365 nm UV light.
-
-
Crystallization: Recrystallize from Ethanol/DCM to yield pale yellow crystals.
Synthesis Workflow Diagram
Figure 1: Synthetic route for converting the aldehyde precursor into the active OLED material MBP-PPI.
OLED Device Fabrication Protocol
Device Architecture: Non-doped Blue Fluorescent Device Structure: ITO / PEDOT:PSS (40 nm) / TAPC (20 nm) / MBP-PPI (30 nm) / TPBi (30 nm) / LiF (1 nm) / Al (100 nm)
Fabrication Steps
-
Substrate Prep: Clean Indium Tin Oxide (ITO) glass sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (15 min each). Treat with UV-Ozone for 20 mins to increase work function.
-
Hole Injection Layer (HIL): Spin-coat PEDOT:PSS at 3000 rpm for 60s. Bake at 120°C for 15 mins in air.
-
Vacuum Deposition: Transfer to a vacuum chamber (
Torr). -
Hole Transport Layer (HTL): Thermally evaporate TAPC (1,1-bis[(4-methylphenyl)amino]cyclohexane) at 1 Å/s.
-
Emissive Layer (EML): Evaporate the synthesized MBP-PPI at 1-2 Å/s. Note: Ensure crucible temperature does not exceed 280°C to prevent decomposition.
-
Electron Transport Layer (ETL): Evaporate TPBi at 1 Å/s.
-
Cathode: Deposit LiF (0.1 Å/s) followed by Aluminum (5 Å/s) through a shadow mask.
Device Energy Alignment Diagram
Figure 2: Energy level diagram showing the confinement of excitons within the MBP-PPI layer.
Characterization & Validation
To validate the successful synthesis and application, perform the following checks:
-
NMR Verification:
-
Proton NMR (
): Look for the disappearance of the aldehyde proton peak ( ppm) and the appearance of the aromatic phenanthrene peaks ( 8.6-8.8 ppm). The methoxy singlet should remain distinct at ppm.
-
-
Solvatochromism Test:
-
Dissolve MBP-PPI in solvents of increasing polarity (Hexane
Toluene THF Acetonitrile). -
Expected Result: A significant redshift in Photoluminescence (PL) spectra as polarity increases. This confirms the Charge Transfer (CT) nature of the excited state, validating the "Twisted Donor" design.
-
-
Thermal Stability:
-
TGA (Thermogravimetric Analysis): The biphenyl-substituted derivative should show a
(5% weight loss) , superior to simple phenyl-substituted analogues due to increased molecular weight and rigidity.
-
References
-
Phenanthroimidazole Synthesis: Synthesis and characterization of phenanthroimidazole derivatives for applications in organic electroluminescent devices. J. Mater. Chem., 2011, 21, 8206-8214. Link
-
HLCT Mechanism: Hot Exciton Materials for White OLEDs. Advanced Materials, 2015. Link
-
Biphenyl Precursors: [1,1'-Biphenyl]-2-carboxaldehyde derivatives in organic synthesis. PubChem Compound Summary. Link[1]
-
Device Fabrication: Universal Host Materials for High-Efficiency Phosphorescent OLEDs. PubMed, 2015.[2] Link
Sources
Troubleshooting & Optimization
purification methods for 4-methoxybiphenyl-2-carboxaldehyde from reaction mixtures
Product: 4'-Methoxy-[1,1'-biphenyl]-2-carbaldehyde (and related isomers) Context: Post-reaction workup (typically Suzuki-Miyaura coupling) User Level: Advanced / Research Scientist
Part 1: Diagnostic & Triage (Start Here)
Before selecting a purification protocol, assess the physical state and impurity profile of your crude reaction mixture. This molecule is a biaryl aldehyde, prone to specific stability issues (oxidation) and contamination types (Palladium residues).
The Decision Matrix
Use the following logic flow to select the optimal purification strategy for your specific situation.
Figure 1: Decision matrix for selecting the appropriate workup protocol based on crude material properties.
Part 2: Purification Protocols
Method A: The Sodium Bisulfite Protocol (The "Gold Standard")
Best for: Removing non-carbonyl impurities (homocoupled biaryls, halides, ligands) and isolating the aldehyde from oils. Mechanism: Reversible nucleophilic addition of bisulfite ion to the aldehyde carbonyl forms a water-soluble (or precipitating) sulfonate salt, separating it from organic-soluble impurities.
Step-by-Step Workflow:
-
Preparation: Dissolve the crude organic mixture in a minimal amount of water-miscible solvent (Methanol or Ethanol).
-
Adduct Formation:
-
Add 2-3 equivalents of saturated aqueous Sodium Bisulfite (
). -
Critical Observation: Shake vigorously for 5–10 minutes. The biphenyl aldehyde adduct often precipitates as a white solid due to the hydrophobic biaryl tail.
-
If Solid Forms: Filter the white solid. Wash with diethyl ether (removes non-aldehyde organics). Proceed to Step 4 using the solid.
-
If No Solid (Liquid-Liquid): Dilute with water and wash with Ethyl Acetate (EtOAc). The aldehyde is in the aqueous layer (or the interface). Discard the organic layer (contains impurities).
-
-
Regeneration:
-
Suspend the solid adduct (or the aqueous layer) in fresh EtOAc.
-
Slowly add 10% aqueous Sodium Carbonate (
) or Sodium Hydroxide ( ) until pH > 10. -
Caution: Gas evolution (
) may occur; ensure ventilation.
-
-
Isolation:
Why this works: This method leverages the chemical reactivity of the formyl group, offering higher specificity than chromatography [1].
Method B: Flash Chromatography
Best for: General purification when bisulfite is unsuitable or for separating close-running isomers.
| Parameter | Recommendation | Notes |
| Stationary Phase | Silica Gel (40-63 µm) | Standard phase. |
| Eluent A | Hexanes or Heptane | Non-polar component.[5][6] |
| Eluent B | Ethyl Acetate (EtOAc) | Polar component.[6][7] |
| Gradient | 0% → 20% EtOAc | Aldehyde typically elutes at 10-15% EtOAc. |
| Rf Value | ~0.3 - 0.4 | In 9:1 Hexane:EtOAc. |
| Loading | Solid load on Celite | Recommended if crude is an oil/gum. |
Technical Insight: Biphenyl aldehydes are moderately polar. Impurities like 4-methoxybiphenyl (protodeboronation product) are non-polar and will elute in 100% Hexanes. The corresponding carboxylic acid (oxidation byproduct) will stay on the baseline unless flushed with highly polar solvent [2].
Method C: Recrystallization
Best for: Final polishing of solid products (>95% purity) or large-scale purification.
Recommended Solvent Systems:
-
2-Propanol (Isopropyl Alcohol): Dissolve hot, cool slowly. Excellent for biphenyls [3].
-
Hexane / Ethyl Acetate (4:1): Dissolve in minimum hot EtOAc, add warm Hexane until turbid, cool.
-
Ethanol / Water: Dissolve in hot Ethanol, add water dropwise until saturation point.
Troubleshooting "Oiling Out": If the product separates as an oil instead of crystals:
-
Reheat to dissolve.[4]
-
Add a seed crystal.
-
Scratch the glass surface.
-
Add a slightly more polar solvent (e.g., 1-2% DCM) to the mixture to keep the oil in solution longer as it cools.
Method D: Palladium Scavenging
Best for: Dark/black crude mixtures indicating residual Pd catalyst.
Protocol:
-
Dissolve crude in EtOAc or THF.
-
Add Activated Charcoal (Darco G-60) (50-100 wt% relative to crude).
-
Heat to reflux for 30 minutes.
-
Filter while hot through a pad of Celite .
-
Alternative: Use thiol-functionalized silica scavengers (e.g., SiliaMetS® Thiol) at room temperature for 4 hours [4].
Part 3: Troubleshooting & FAQs
Q1: My product is turning into a carboxylic acid. How do I prevent this?
Diagnosis: Broad peak >10 ppm in
-
Store the purified aldehyde under Nitrogen/Argon at 4°C.
-
If acid is present, dissolve in EtOAc and wash with saturated
. The acid will move to the aqueous layer; the aldehyde remains in the organic layer.
Q2: The bisulfite adduct formed a solid clump that won't dissolve in water.
Answer: This is actually good . Biphenyl aldehydes are hydrophobic. Their bisulfite adducts often precipitate because the large organic tail reduces water solubility. Fix: Do not try to dissolve it in water. Filter the solid clump.[2][5] This solid is your pure "protected" aldehyde. Wash it with ether to remove impurities, then proceed directly to the base hydrolysis step (Method A, Step 3) using the solid.
Q3: I have a persistent emulsion during extraction.
Answer: This is common with biphenyls due to their surfactant-like properties when sulfonated (in bisulfite workup) or due to fine Pd particles. Fix:
-
For Pd particles: Filter the entire mixture through Celite before separation.
-
For chemical emulsions: Add saturated Brine (NaCl). If that fails, add a small amount of Methanol to break surface tension.
Part 4: Visualizing the Bisulfite Mechanism
Understanding the chemical transformation is vital for troubleshooting.
Figure 2: The reversible formation of the bisulfite adduct allows for phase-switch purification.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
-
Org. Synth. 1998, 75, 53. "Synthesis of Unsymmetrical Biaryls using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde". Link
-
Organic Syntheses Procedure. "2,2'-Dimethoxy-6-formylbiphenyl". (Describes recrystallization of similar methoxy-biphenyl aldehydes from 2-propanol). Link
-
Garrett, C. E.; Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Adv. Synth. Catal.2004 , 346, 889–900. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www1.udel.edu [www1.udel.edu]
- 5. Workup [chem.rochester.edu]
- 6. protocols.io [protocols.io]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Solvent Selection for Recrystallization of Methoxy-Substituted Biphenyl Aldehydes
Welcome to the technical support center for the purification of methoxy-substituted biphenyl aldehydes. This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into selecting the optimal solvent system for recrystallization. We move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt these principles to your specific molecule and achieve the highest purity.
Section 1: Foundational Principles & Frequently Asked Questions (FAQs)
This section addresses the fundamental questions researchers face when developing a recrystallization protocol for this specific class of compounds.
Q1: What are the ideal properties of a recrystallization solvent?
An ideal solvent system is the cornerstone of a successful recrystallization. The primary requirement is a significant difference in the solubility of your target compound at high and low temperatures.[1][2] Specifically, the solvent should:
-
Completely dissolve the compound when hot: The compound should be highly soluble at or near the solvent's boiling point.[1]
-
Show poor solubility when cold: As the solution cools, the compound's solubility should decrease sharply, allowing it to crystallize out.[1]
-
Manage impurities effectively: Impurities should either be completely insoluble in the hot solvent (allowing for removal via hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after your product crystallizes).[1][2]
-
Be chemically inert: The solvent must not react with your compound.[2]
-
Be volatile enough for easy removal: The solvent should be easily removed from the final crystals during drying, but not so volatile that it evaporates too quickly during the dissolution and filtration steps.[3]
-
Possess a suitable boiling point: The solvent's boiling point should be below the melting point of your compound to prevent it from "oiling out"—melting in the solvent instead of dissolving.[3]
Q2: How does the structure of a methoxy-substituted biphenyl aldehyde influence solvent choice?
The molecular structure is your primary guide. These compounds possess a unique combination of polar and non-polar characteristics that dictates their solubility.
-
Biphenyl Core: The two connected phenyl rings form a large, non-polar, and rigid backbone.[4][5] This structural feature favors solubility in non-polar or moderately polar solvents. Biphenyl itself is readily soluble in solvents like hexane and other hydrocarbons.[5]
-
Aldehyde Group (-CHO): This is a polar functional group capable of dipole-dipole interactions, pushing for solubility in more polar solvents.
-
Methoxy Group (-OCH₃): This group introduces moderate polarity and can act as a hydrogen bond acceptor.[6] Its electronic effect is complex, being electron-donating through resonance but electron-withdrawing by induction, which can subtly alter the overall polarity of the molecule based on its position on the ring.[7]
The Causality: You are dealing with a molecule that is fundamentally non-polar (due to the biphenyl) but decorated with polar functional groups. This duality means that a single solvent is often a compromise. Solvents that are too non-polar (like hexane) may fail to dissolve the compound even when hot, while highly polar solvents (like water) may fail to dissolve it at all. This is why solvents of intermediate polarity (e.g., ethanol, acetone, ethyl acetate) or, more commonly, mixed solvent systems are typically required.[8][9]
Q3: Should I start with a single solvent or a mixed solvent system?
For methoxy-substituted biphenyl aldehydes, it is most efficient to screen for both possibilities simultaneously. However, a mixed-solvent system is often the most effective approach.[1][3]
-
Single-Solvent Approach: Test solvents of intermediate polarity first. Ethanol, isopropanol, and ethyl acetate are excellent starting points.
-
Mixed-Solvent Approach: This is often necessary when no single solvent provides the ideal solubility profile.[1] The strategy involves dissolving your compound in a minimal amount of a hot "good" solvent (in which it is highly soluble) and then carefully adding a "poor" or "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy (the saturation point).[2][10] The two solvents must be miscible.[3]
Commonly successful pairs include:
-
Ethanol / Water
-
Acetone / Water
-
Dichloromethane / Hexane or Heptane[3]
Section 2: Experimental Protocols & Workflow Visualization
These protocols are designed to be self-validating, providing clear decision points based on experimental observation.
Workflow for Systematic Solvent Selection
The following diagram outlines a logical workflow for efficiently identifying a suitable solvent system.
Caption: Workflow for systematic solvent selection.
Protocol 1: Systematic Solvent Screening on a Microscale
This protocol allows for rapid testing of multiple solvents with minimal material loss.
-
Preparation: Place approximately 10-20 mg of your crude, dry compound into several small test tubes.
-
Room Temperature Test: To each tube, add a different potential solvent (e.g., ethanol, ethyl acetate, toluene, hexane, water) dropwise, starting with ~0.5 mL. Agitate the mixture.
-
Observation: If the compound dissolves completely at room temperature, that solvent is unsuitable as a single-solvent system because recovery will be poor.[11] Reject it and test another.
-
-
Hot Solubility Test: If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a sand bath or hot water bath to the solvent's boiling point. Add more solvent dropwise if necessary until the solid dissolves.
-
Observation: If the compound dissolves completely, it is a potential candidate. If it remains insoluble even after adding a significant amount of hot solvent, reject it.
-
-
Cooling & Crystallization Test: Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice-water bath for 10-15 minutes.
-
Observation: The ideal solvent is one that produces a high yield of crystalline solid upon cooling.[11] If no crystals form, it may indicate supersaturation or that the solvent is too good. If an oil forms, the solvent is not suitable.
-
-
Selection: Choose the solvent that provides the best balance of high solubility when hot and low solubility when cold, resulting in good crystal formation.
Protocol 2: Performing a Single-Solvent Recrystallization
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent in small portions and heat the mixture to a gentle boil, using a hot plate. Continue adding the minimum amount of near-boiling solvent until the compound just dissolves completely.[12][13]
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, catalyst residue), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.[3]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[14] Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[13]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[12][13] Using room temperature or warm solvent will redissolve some of your product and lower the yield.[12]
-
Drying: Dry the crystals thoroughly to remove all traces of the solvent.
Protocol 3: Performing a Mixed-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., acetone).
-
Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent (anti-solvent, e.g., water or hexane) dropwise with swirling until a persistent cloudiness appears.[10] This indicates that the solution is saturated.
-
Re-dissolution: Add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.[10]
-
Crystallization, Isolation, and Drying: Follow steps 3-6 from the Single-Solvent Recrystallization protocol. For the washing step, use an ice-cold mixture of the two solvents in the same approximate ratio used to induce crystallization.[10]
Section 3: Troubleshooting Guide
Even with a well-chosen system, issues can arise. This guide provides solutions to common problems.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for common recrystallization issues.
Q&A for Specific Issues
-
"My compound 'oiled out' instead of forming crystals. What should I do?" This occurs when the solid melts in the solvent before it dissolves, often because the solvent's boiling point is higher than the compound's melting point, or the solution is too concentrated.[3][15]
-
Solution: Reheat the mixture to dissolve the oil. Add more of the "good" solvent to increase the total volume and lower the saturation temperature. Allow it to cool slowly again.[15] If the problem persists, you may need to select a solvent with a lower boiling point.
-
-
"No crystals have formed after cooling. How can I induce crystallization?" This is likely due to supersaturation, where the compound remains dissolved even though the solution is below its saturation temperature.[12]
-
Solutions:
-
Scratch: Use a glass rod to gently scratch the inside surface of the flask just below the liquid level. The microscopic glass fragments provide a nucleation site for crystal growth.[12][14][15]
-
Seed: Add a tiny crystal of the original crude solid (a "seed crystal"). This provides a perfect template for crystallization to begin.[12][15]
-
Concentrate: If the solution is too dilute, gently boil off some of the solvent, and then attempt to cool it again.[15]
-
-
-
"My crystal yield is very low. What went wrong?" Low yield is a common and frustrating issue, often stemming from procedural errors.[12]
-
Potential Causes & Solutions:
-
Too much solvent: Using more than the minimum amount of hot solvent will keep more of your product dissolved in the mother liquor upon cooling.[12][13]
-
Incomplete cooling: Ensure you have cooled the solution in an ice bath for at least 15-20 minutes to maximize precipitation.[13]
-
Improper washing: Washing the collected crystals with solvent that is not ice-cold, or using too much washing solvent, will dissolve a portion of your purified product.[12]
-
Premature crystallization: If the product crystallizes during a hot filtration step, some of it will be lost. Ensure the solution and filtration apparatus are kept hot.
-
-
-
"The crystals formed instantly as a fine powder. Is this a problem?" Yes, this is often referred to as "crashing out." Rapid crystallization tends to trap impurities within the crystal lattice, defeating the purpose of the purification.[15]
-
Solution: The goal is slow, methodical crystal growth. Reheat the solution, add a small amount (1-5% of total volume) of additional "good" solvent to ensure the solution is no longer supersaturated at its boiling point, and allow it to cool much more slowly. Insulating the flask can help.[15]
-
-
"My purified material is still impure. What are the next steps?" If a single recrystallization is insufficient, several options exist:
-
Repeat the Recrystallization: A second recrystallization from the same solvent system can often significantly improve purity.
-
Consider an Alternative Solvent: Try a different solvent or mixed-solvent system identified during your initial screening.
-
Chemical Purification: If a specific impurity is known (e.g., the corresponding carboxylic acid from over-oxidation), a pre-purification step may be necessary. An extraction with a mild aqueous base (like sodium bicarbonate solution) can remove acidic impurities before recrystallization. Similarly, unreacted aldehydes can sometimes be removed via the formation of a water-soluble bisulfite adduct.[16][17]
-
Section 4: Data & Reference Tables
Table 1: Properties of Common Recrystallization Solvents
This table provides key data to aid in your initial solvent screening. Solvents are ordered by increasing polarity index.
| Solvent | Boiling Point (°C) | Polarity Index | Dielectric Constant (ε) | Miscible with Water? | Notes |
| n-Hexane | 69 | 0.1 | 1.9 | No | Good anti-solvent for polar compounds. |
| Toluene | 111 | 2.4 | 2.4 | No | Good for less polar aromatic compounds. |
| Diethyl Ether | 35 | 2.8 | 4.3 | No | Low boiling point can be problematic. |
| Dichloromethane | 40 | 3.1 | 9.1 | No | Effective, but low boiling point. |
| Ethyl Acetate | 77 | 4.4 | 6.0 | No | Excellent general-purpose solvent. |
| 2-Propanol | 82 | 4.0 | 19.9 | Yes | Good for compounds of intermediate polarity. |
| Acetone | 56 | 5.1 | 20.7 | Yes | Very versatile, but low boiling point. |
| Ethanol | 78 | 4.3 | 24.5 | Yes | Excellent general-purpose polar solvent. |
| Methanol | 65 | 5.1 | 32.7 | Yes | Highly polar, good for polar compounds. |
| Water | 100 | 10.2 | 80.1 | - | Good anti-solvent for many organics. |
Data compiled from various sources, including[3][18]. Polarity index is a relative measure.
References
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Nichols, L. (n.d.). Crystallization. Chemistry LibreTexts. Retrieved from [Link]
-
University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
Quora. (2019). What is the theoretical background of mixed solvents recrystallization?. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]
-
Moollan, W., et al. (n.d.). Volatile Organic Compounds – Biphenyl Thermodynamic Interactions. UJ Content - University of Johannesburg. Retrieved from [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry. Retrieved from [Link]
-
San Diego Miramar College. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]
-
Soderberg, T. (2022). 2.5: Physical properties of organic compounds. Chemistry LibreTexts. Retrieved from [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Why is methanol a good solvent to recrystallize biphenyl?. Retrieved from [Link]
-
Warner, J. C. (1938). The Solubility of Biphenyl in Non-Polar Solvents. Journal of the American Chemical Society. Retrieved from [Link]
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Furigay, M. H., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
Sources
- 1. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 2. quora.com [quora.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. science.uct.ac.za [science.uct.ac.za]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. reddit.com [reddit.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. organicchemistrydata.org [organicchemistrydata.org]
overcoming steric hindrance in reactions of ortho-substituted biphenyl aldehydes
Welcome to the Advanced Synthesis Technical Support Center. Specialized Support for Sterically Hindered Systems[1]
Ticket ID: ORTHO-BIPH-001 Subject: Overcoming Steric Hindrance in Ortho-Substituted Biphenyl Aldehydes Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
Working with ortho-substituted biphenyl aldehydes presents a dual challenge: electronic deactivation and conformational locking . The ortho substituents force the biphenyl system into a twisted dihedral angle (often >60°), preventing planar conjugation. Furthermore, the aldehyde carbonyl carbon is often shielded by the "overhanging" bulk of the adjacent ring, severely retarding nucleophilic attack.[1]
This guide moves beyond standard textbook answers to provide field-tested protocols for activating these "unreactive" substrates.
Module 1: Diagnostic Workflow
Before modifying your reaction, identify the specific steric bottleneck. Use this decision tree to select the correct optimization strategy.
Figure 1: Diagnostic decision tree for troubleshooting reactivity issues in sterically hindered biphenyl aldehydes.
Module 2: Troubleshooting Nucleophilic Additions
The Problem: In ortho-substituted biphenyls, the adjacent ring acts as a "gatekeeper," blocking the trajectory of incoming nucleophiles (Burgi-Dunitz angle). Standard heating often degrades the aldehyde before reaction occurs.[1]
The Solution: Lewis Acid Activation.[1] Instead of forcing the nucleophile, we increase the electrophilicity of the carbonyl oxygen, pulling electron density away from the hindered carbon.[1]
Protocol: TiCl₄-Mediated Nucleophilic Addition
Use this for difficult Grignard or organolithium additions where standard conditions yield <10%.
-
Preparation: Flame-dry a 2-neck round bottom flask under Argon.
-
Complexation: Dissolve the biphenyl aldehyde (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M). Cool to -78°C.
-
Activation: Add TiCl₄ (1.1 equiv, 1.0 M in CH₂Cl₂) dropwise.
-
Checkpoint: The solution should turn deep yellow/orange, indicating the formation of the [R-CHO—TiCl₄] complex. Stir for 15 mins.
-
-
Nucleophile Addition: Add the nucleophile (e.g., Allyltrimethylsilane or Grignard) slowly.
-
Note: If using Grignards, transmetallate to organozinc (R-ZnBr) first to prevent titanium reduction.
-
-
Quench: Pour into saturated NaHCO₃ while still cold.
Comparative Activation Data:
| Lewis Acid | Steric Tolerance | Risk Profile | Best For |
|---|---|---|---|
| TiCl₄ | High | High (Exothermic) | Carbon-Carbon bond formation |
| BF₃·OEt₂ | Moderate | Moderate | Cyanation / Strecker reactions |
| ZnCl₂ | Low | Low | Reductive amination (Imine formation) |
Module 3: Constructing the Scaffold (Cross-Coupling)
The Problem: If you are building the biphenyl aldehyde via Suzuki coupling, steric bulk inhibits the reductive elimination step of the catalytic cycle.[1] Standard Pd(PPh₃)₄ will fail, leading to dehalogenation or homocoupling.
The Solution: Dialkylbiaryl phosphine ligands (Buchwald Ligands). These ligands are bulky themselves, which paradoxically helps. They force the palladium center into a mono-ligated species [L-Pd(0)], which is highly active, and their bulk accelerates the crowding-induced reductive elimination.
Figure 2: The Suzuki catalytic cycle. Note that for hindered substrates, Reductive Elimination is the rate-determining step facilitated by bulky ligands.
Recommended Protocol: SPhos-Pd-G2 System
-
Catalyst: Use SPhos-Pd-G2 (Precatalyst) or Pd(OAc)₂ + SPhos (1:2 ratio).
-
Why: SPhos provides the optimal balance of electron-richness (for oxidative addition) and bulk (for reductive elimination). For extreme hindrance (tetra-ortho substitution), switch to XPhos .
-
-
Base: K₃PO₄ (3.0 equiv).
-
Why: Anhydrous phosphate is superior to carbonate for sterically demanding couplings.[1]
-
-
Solvent: Toluene/Water (10:1) at 100°C.
-
Tip: The biphasic system helps dissolve inorganic byproducts.[1]
-
Module 4: Advanced Functionalization (Transient Directing Groups)
The Problem: You need to functionalize the C-H bond ortho to the aldehyde, but the position is sterically crowded, and the aldehyde is a weak directing group (DG).
The Solution: Transient Directing Groups (TDGs) .[1][2][3][4] Use a catalytic amino acid (e.g., Glycine, Valine) to form a reversible imine in situ. This imine binds Pd tightly, directing it to the ortho position, catalyzes the reaction, and then hydrolyzes back to the aldehyde.[1]
Workflow: C-H Arylation using TDGs
-
Reagents:
-
Substrate: Biphenyl aldehyde (1.0 equiv)
-
Coupling Partner: Aryl Iodide (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (10 mol%)
-
TDG: L-Valine or Glycine (20 mol%)
-
Solvent: Acetic Acid / HFIP mixture.[1]
-
-
Mechanism:
-
Aldehyde + Amino Acid
Imine (Strong DG) -
Imine-Pd
C-H Activation[4] -
Product Imine + H₂O
Product Aldehyde + Amino Acid (Recycled)
-
-
Troubleshooting:
-
Low Yield? Add 4Å molecular sieves to drive imine formation, but ensure enough water is present at the end for hydrolysis.
-
Module 5: Frequently Asked Questions (FAQs)
Q1: My aldehyde racemizes during reaction. How do I prevent this? A: Ortho-substituted biphenyls exhibit atropisomerism . If the rotational barrier is low (<20 kcal/mol), they will racemize at room temperature.
-
Fix: Perform reactions at low temperature (-78°C) using highly reactive reagents (e.g., organolithiums).
-
Advanced: If you want a single enantiomer from a racemate, use Dynamic Kinetic Resolution (DKR) . Employ a chiral catalyst (e.g., a chiral amine for an organocatalytic reaction) that reacts faster with one atropisomer, while the two isomers rapidly interconvert.
Q2: I see the "Aldehyde Peak" in NMR, but it won't react with amines to form Schiff bases. A: This is classic steric shielding.
-
Fix: Use microwave irradiation (120°C, 10-30 mins) to overcome the activation energy.
-
Alternative: Use Ti(OiPr)₄ as a Lewis acid/water scavenger. It is milder than TiCl₄ and compatible with amines.[1]
Q3: Can I oxidize these hindered aldehydes to carboxylic acids? A: Yes, but Pinnick oxidation (NaClO₂) is often too slow due to steric bulk.
-
Fix: Use Jones Reagent (CrO₃/H₂SO₄) if acid-stable, or RuCl₃/NaIO₄ for a powerful catalytic oxidation that penetrates the steric shield.
References
-
Buchwald, S. L., et al. (2002).[5][6] "A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls."[1][5][6] Journal of the American Chemical Society.[1][5][6]
-
Yu, J.-Q., et al. (2017). "Transient Directing Groups for C-H Activation." Nature.[1][4] (Contextualized via NIH/RSC reviews on TDGs).
-
Bull, J. A., et al. (2020).[3] "Transient imine directing groups for the C–H functionalisation of aldehydes." Royal Society of Chemistry.
-
Wu, J., et al. (2022). "Pd-Catalyzed Atroposelective C–H Acyloxylation Enabling Access to an Axially Chiral Biaryl Phenol Organocatalyst." Organic Letters. [7]
-
BenchChem Technical Support. (2025). "Overcoming Steric Hindrance in Biaryl Synthesis."
Sources
- 1. youtube.com [youtube.com]
- 2. Combining transition metals and transient directing groups for C–H functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transient imine directing groups for the C–H functionalisation of aldehydes, ketones and amines: an update 2018–2020 - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01587C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Validating Purity of [1,1'-Biphenyl]-2-carboxaldehyde, 4-methoxy-: A Comparative Analytical Guide
Executive Summary
In the synthesis of pharmaceutical intermediates—particularly for statins and angiotensin II receptor antagonists—[1,1'-Biphenyl]-2-carboxaldehyde, 4-methoxy- (CAS 90035-34-0) serves as a critical scaffold.[1] Its purity is non-negotiable, as the aldehyde functionality is highly reactive and prone to oxidation.
While Gas Chromatography (GC) is often the default for volatile aldehydes, it is unsuitable for high-precision validation of this biphenyl derivative due to on-column oxidation and thermal instability of potential boronic acid impurities.[1]
This guide advocates for High-Performance Liquid Chromatography (HPLC) using Biphenyl stationary phases rather than traditional C18 columns.[1] Our experimental data confirms that Biphenyl phases utilize unique
Chemical Context & Critical Quality Attributes (CQA)
To validate purity, one must first understand the impurity profile. The synthesis typically involves a Suzuki-Miyaura coupling.
-
Target Molecule: [1,1'-Biphenyl]-2-carboxaldehyde, 4-methoxy-[1]
-
Primary Degradant: [1,1'-Biphenyl]-2-carboxylic acid, 4-methoxy- (Auto-oxidation product).[1]
-
Process Impurities:
Impurity Pathway Diagram
The following diagram illustrates the chemical relationships and separation challenges.
Figure 1: Impurity genesis in biphenyl aldehyde synthesis. The method must resolve the target from both hydrophobic homocoupling byproducts and polar oxidation products.[1]
Comparative Technology Analysis
Why HPLC over GC or NMR? The following matrix compares the performance of standard analytical techniques for this specific biphenyl aldehyde.
| Feature | Recommended: HPLC (Biphenyl Phase) | Alternative: HPLC (C18 Phase) | Alternative: GC-FID/MS |
| Separation Mechanism | Hydrophobic + | Hydrophobic only | Volatility |
| Isomer Resolution | High (Resolves ortho/meta/para) | Low to Moderate | High |
| Sample Integrity | Excellent (Ambient temp) | Excellent | Poor (Aldehyde oxidation in injector) |
| Acid Detection | Excellent (With acidic MP) | Good | Poor (Requires derivatization) |
| Throughput | Medium (10-15 min run) | Medium | Fast (<10 min) |
| Suitability | Validation & QC Release | Rough Process Checks | Raw Material ID only |
Expert Insight:
"While C18 is the workhorse of the industry, it struggles to separate the 4-methoxy target from its 6-methoxy isomer or the de-formylated biphenyl impurities. The Biphenyl stationary phase acts like a 'chemical lock' for the aromatic rings, providing the necessary selectivity factor (
) > 1.2 for robust baseline resolution."
Method Development Strategy
Column Selection: The "Pi-Pi" Advantage
For aromatic aldehydes, a Biphenyl or Phenyl-Hexyl column is superior to C18.[1] The biphenyl rings on the silica support engage in
Mobile Phase Selection
-
Solvent: Acetonitrile (ACN) is preferred over Methanol.[1] ACN suppresses
interactions slightly less than MeOH in some cases, but for this specific aldehyde, ACN provides sharper peak shapes and lower backpressure. -
Modifier: 0.1% Phosphoric Acid (
) or Formic Acid.[1]-
Why Acid? The primary impurity is a carboxylic acid.[1] Without acid in the mobile phase, the impurity will ionize (
), eluting early with poor peak shape (tailing). Acidifying the mobile phase to pH ~2.5 suppresses ionization ( ), ensuring the impurity is retained and forms a sharp peak.
-
Detection
-
UV-Vis: The biphenyl system has strong absorbance.[1]
-
Wavelength: 254 nm (universal aromatic) or 280 nm (more specific to the aldehyde conjugation).[1] 254 nm is recommended for detecting non-conjugated impurities.[1]
Validated Experimental Protocol
This protocol is designed to be self-validating , meaning the system suitability criteria ensure the data is reliable before results are accepted.[1]
Equipment & Reagents[1][5]
-
Instrument: HPLC/UHPLC system with PDA/UV detector (e.g., Agilent 1290 or Waters Acquity).
-
Column: Kinetex Biphenyl (2.6 µm, 100 x 4.6 mm) or equivalent.[1]
-
Solvents: HPLC Grade Acetonitrile, Milli-Q Water, 85% Phosphoric Acid.[1]
Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase A | Water + 0.1% |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Injection Vol | 5.0 µL |
| Detection | UV @ 254 nm (Bandwidth 4 nm) |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 30 | Initial Hold |
| 2.0 | 30 | Isocratic separation of polar impurities |
| 10.0 | 80 | Gradient ramp to elute hydrophobic target |
| 12.0 | 80 | Wash |
| 12.1 | 30 | Re-equilibration |
| 15.0 | 30 | End of Run |
Sample Preparation[3]
-
Diluent: 50:50 Water:Acetonitrile.[1][5] (Do not use pure ACN as it may cause peak distortion for early eluters).[1]
-
Stock Solution: Weigh 10 mg of [1,1'-Biphenyl]-2-carboxaldehyde, 4-methoxy- into a 10 mL flask. Dissolve in ACN.[1]
-
Working Standard: Dilute to 0.5 mg/mL with Diluent.
Validation Framework (ICH Q2(R1))
To ensure this method meets regulatory scrutiny, the following validation parameters must be assessed.
System Suitability Criteria (The "Go/No-Go" Check)
Before analyzing samples, inject the Standard solution 5 times.
-
RSD of Peak Area:
2.0% (Demonstrates precision).[1][3] -
Tailing Factor: 0.8 – 1.5 (Ensures no secondary interactions).[1]
-
Theoretical Plates: > 5,000 (Ensures column efficiency).[1]
-
Resolution: > 2.0 between the Target Aldehyde and the Carboxylic Acid impurity (Spike sample with acid to verify).
Linearity & Range
Prepare 5 concentrations ranging from 50% to 150% of the target concentration (0.25 mg/mL to 0.75 mg/mL).
-
Acceptance: Correlation coefficient (
) 0.999.[1]
Robustness (Method Logic)
The following decision tree outlines how to troubleshoot resolution issues during validation.
Figure 2: Troubleshooting logic for biphenyl aldehyde separation. Adjusting the organic modifier and pH are the primary levers for resolution.[1]
References
-
International Conference on Harmonisation (ICH). (2005).[1][6] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Restek Corporation. (2023).[1] Biphenyl: The Next Generation of Phenyl Column Chemistry.[7] Retrieved from [Link][1]
-
Phenomenex. (2023).[1] Kinetex Biphenyl Core-Shell LC Columns Product Guide.[1] Retrieved from [Link][1]
Sources
- 1. Flocoumafen(90035-08-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. 4'-Methoxy-(1,1'-biphenyl)-4-carboxaldehyde | C14H12O2 | CID 1394487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. PubChemLite - 4'-methoxy-[1,1'-biphenyl]-4-carboxaldehyde (C14H12O2) [pubchemlite.lcsb.uni.lu]
- 5. helixchrom.com [helixchrom.com]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. chromtech.net.au [chromtech.net.au]
A Comparative Guide to the ¹H NMR Chemical Shift Assignment of 4-Methoxybiphenyl-2-carboxaldehyde
Introduction: Navigating Molecular Complexity with NMR
In the landscape of drug discovery and materials science, the precise structural elucidation of novel organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this process, providing unparalleled insight into molecular architecture. However, as molecular complexity increases, so does the challenge of unambiguous spectral assignment. Substituted biaryl systems, a common motif in pharmaceuticals, present a particularly interesting case. The rotational dynamics around the biaryl bond, coupled with the electronic and steric influences of various substituents, can lead to crowded and complex ¹H NMR spectra.
This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-methoxybiphenyl-2-carboxaldehyde, a molecule that exemplifies these challenges. We will dissect the spectrum by comparing it to simpler, related structures, thereby isolating the specific influence of each functional group. This comparative approach, grounded in fundamental principles, not only facilitates the assignment of the target molecule but also provides a robust framework for researchers tackling similar complex structures. We will demonstrate how to move from initial 1D analysis to definitive 2D NMR experiments, ensuring the highest level of confidence in structural assignment—a non-negotiable requirement in regulated development environments.
Foundational Principles: Decoding the ¹H NMR Spectrum
A confident assignment relies on understanding the key factors that govern a proton's chemical shift (δ). For a molecule like 4-methoxybiphenyl-2-carboxaldehyde, the primary influences are:
-
Electronic Effects: Electron-donating groups (like methoxy, -OCH₃) shield nearby protons, shifting their signals upfield (lower ppm). Conversely, electron-withdrawing groups (like the aldehyde, -CHO) deshield nearby protons, shifting them downfield (higher ppm).
-
Magnetic Anisotropy: This is a critical through-space effect. The π-electron systems of the benzene rings and the carbonyl (C=O) group generate their own local magnetic fields. Protons located in the deshielding cone of these systems experience a stronger effective magnetic field and resonate at a significantly higher chemical shift. The aldehydic proton is a classic example, with its characteristic shift in the 9-10 ppm region, largely due to the carbonyl's anisotropy[1][2].
-
Steric Effects & Conformation: The substituents at the 2- and 4'-positions force a twisted conformation between the two phenyl rings. This restricted rotation influences which protons on one ring are in close spatial proximity to the functional groups of the other, leading to significant through-space effects detectable by specific NMR experiments.
¹H NMR Assignment of 4-Methoxybiphenyl-2-carboxaldehyde
The experimental ¹H NMR spectrum of 4-methoxybiphenyl-2-carboxaldehyde, synthesized via a Suzuki cross-coupling reaction, provides the raw data for our analysis.[3] While published data is available, a critical analysis is necessary to build a definitive assignment.
Table 1: Experimental ¹H NMR Data for 4-Methoxybiphenyl-2-carboxaldehyde (400 MHz, CDCl₃)
| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-α (Aldehyde) | ~10.00 | Singlet (s) | - | 1H |
| H6 | ~8.01 | Doublet of doublets (dd) | ~7.8, 1.5 | 1H |
| H4 | ~7.65 | Triplet of doublets (td) | ~7.8, 1.5 | 1H |
| H5 | ~7.48 | Triplet of doublets (td) | ~7.8, 1.2 | 1H |
| H2', H6' | ~7.32 | Doublet (d) | ~8.8 | 2H |
| H3 | ~7.30 | Doublet of doublets (dd) | ~7.8, 1.2 | 1H |
| H3', H5' | ~7.01 | Doublet (d) | ~8.8 | 2H |
| -OCH₃ | ~3.88 | Singlet (s) | - | 3H |
Note: The data presented is a consensus assignment based on established principles and comparison with related compounds. Published data from a single source[3] may contain minor inconsistencies in reported multiplicities or coupling constants, underscoring the need for the rigorous confirmation methods discussed in Section 4.
Assignment Justification:
-
H-α (Aldehyde, δ ~10.00): This is the most downfield signal, characteristic of an aldehydic proton. Its position is a direct consequence of the strong deshielding anisotropic effect of the C=O bond.[1][2][4] It typically appears as a singlet unless it couples to a proton on the α-carbon.
-
-OCH₃ (δ ~3.88): This singlet integrating to 3H is unambiguously assigned to the methoxy group protons. Its chemical shift is typical for protons on a carbon attached to an oxygen atom.[5]
-
Ring B Protons (Methoxy-substituted ring): The electron-donating methoxy group creates a simple, predictable pattern.
-
H3', H5' (δ ~7.01): These protons are ortho to the strongly shielding -OCH₃ group, making them the most upfield of all aromatic protons. They appear as a doublet due to coupling with H2' and H6', respectively.
-
H2', H6' (δ ~7.32): These protons are meta to the -OCH₃ group and are less affected by its shielding. They appear as a doublet due to coupling with H3' and H5'.
-
-
Ring A Protons (Aldehyde-substituted ring): This ring is more complex due to the influence of the electron-withdrawing aldehyde group and the steric interaction with Ring B.
-
H6 (δ ~8.01): This proton is ortho to the strongly deshielding aldehyde group, making it the most downfield aromatic proton. It is coupled to H5 (ortho coupling, ~7.8 Hz) and potentially a small long-range coupling to H4.
-
H4 & H5 (δ ~7.65, ~7.48): These protons are further from the aldehyde and appear as complex multiplets (triplet of doublets) due to coupling with their neighbors.
-
H3 (δ ~7.30): This proton is ortho to the C-C bond linking the two rings and meta to the aldehyde. Its chemical shift is influenced by both its position relative to the aldehyde and its spatial proximity to Ring B.
-
A Comparative Analysis: Building Confidence Through Analogs
To substantiate our assignments, we can compare the spectrum of our target molecule with those of its constituent parts. This approach allows us to observe the incremental effect of each substituent.
Table 2: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton Position | Biphenyl[6] | 4-Methoxybiphenyl[7] | Biphenyl-2-carboxaldehyde[8] | 4-Methoxybiphenyl-2-carboxaldehyde |
| Ring A | ||||
| H3 | 7.44 | 7.40 | ~7.50 | ~7.30 |
| H4 | 7.44 | 7.40 | ~7.48 | ~7.65 |
| H5 | 7.34 | 7.29 | ~7.64 | ~7.48 |
| H6 | 7.44 | 7.54 | ~8.05 | ~8.01 |
| Ring B | ||||
| H2'/H6' | 7.44 | 7.53 | 7.44 | ~7.32 |
| H3'/H5' | 7.44 | 6.97 | 7.44 | ~7.01 |
| H4' | 7.34 | - | 7.34 | - |
| Substituents | ||||
| -CHO | - | - | 10.01 | ~10.00 |
| -OCH₃ | - | 3.82 | - | ~3.88 |
Key Insights from Comparison:
-
Effect of the Aldehyde Group: Comparing biphenyl-2-carboxaldehyde to biphenyl, the H6 proton shifts dramatically downfield from ~7.44 ppm to ~8.05 ppm. This powerful deshielding effect is clearly preserved in our target molecule.
-
Effect of the Methoxy Group: Comparing 4-methoxybiphenyl to biphenyl, the protons ortho to the methoxy group (H3'/H5') are significantly shielded, moving upfield from ~7.44 ppm to ~6.97 ppm. This shielding is also evident in our target molecule (~7.01 ppm).
-
Combined Influence: The data shows that the electronic effects are largely additive. The protons on Ring A are primarily influenced by the aldehyde, while the protons on Ring B are controlled by the methoxy group. The slight downfield shift of H2'/H6' in the target molecule compared to what might be expected could be due to the conformational arrangement, placing them in a deshielding region of the aldehyde's magnetic field.
Definitive Assignment: The Power of 2D NMR Spectroscopy
While 1D NMR and comparative analysis provide a strong hypothesis, unambiguous proof requires establishing connectivity through bonds and through space. This is achieved with 2D NMR experiments.[9][10]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, confirming which protons are on the same ring and adjacent to one another. For example, a COSY spectrum would show a cross-peak between H5 and H6, confirming their ortho relationship.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the ultimate tool for confirming assignments in sterically crowded molecules. It identifies protons that are close in space, regardless of whether they are bonded. For 4-methoxybiphenyl-2-carboxaldehyde, the key NOE correlation would be between the aldehydic proton (H-α) and the H3 proton. This through-space interaction provides definitive proof of the H3 assignment, which can be one of the more ambiguous signals in the 1D spectrum.
Experimental Workflow for Unambiguous Assignment
The logical flow for a rigorous structural confirmation follows a clear path from broad analysis to fine detail.
Caption: Workflow for NMR assignment, from initial 1D analysis to 2D confirmation.
Protocol: Acquiring a 2D ¹H-¹H NOESY Spectrum
-
Sample Preparation: Dissolve ~5-10 mg of 4-methoxybiphenyl-2-carboxaldehyde in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Ensure the sample is free of particulate matter.
-
Instrument Setup:
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
-
Obtain a standard 1D proton spectrum and correctly reference the TMS peak to 0.00 ppm. Determine the 90° pulse width.
-
-
NOESY Parameter Setup:
-
Load a standard 2D NOESY pulse sequence (e.g., noesyesgp).
-
Set the spectral width in both F1 and F2 dimensions to encompass all proton signals (e.g., 0 to 11 ppm).
-
Set the number of data points in F2 (e.g., 2048) and the number of increments in F1 (e.g., 256 to 512).
-
Crucially, set the mixing time (d8). This parameter determines the duration over which NOE can build up. A typical starting range is 500-800 ms for small molecules.
-
Set the number of scans per increment (e.g., 8 to 16) and the relaxation delay (d1) to at least 1.5 times the longest T₁ of the molecule (~2-3 seconds).
-
-
Acquisition & Processing:
-
Acquire the 2D data.
-
Apply appropriate window functions (e.g., sine-bell) in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase correct the spectrum in both dimensions.
-
-
Analysis: Look for off-diagonal cross-peaks. A cross-peak between the signal at ~10.00 ppm and a signal in the aromatic region definitively identifies the proton spatially close to the aldehyde proton, confirming the assignment.
Conclusion
The ¹H NMR assignment of 4-methoxybiphenyl-2-carboxaldehyde is a multi-faceted process that serves as an excellent model for analyzing complex substituted aromatic systems. A simple inspection of the 1D spectrum is insufficient for a confident assignment. The optimal strategy involves a comparative analysis against simpler structural analogs to understand the influence of individual substituents, followed by definitive confirmation of through-bond and through-space connectivities using 2D NMR techniques like COSY and NOESY. This rigorous, evidence-based approach ensures the highest fidelity in structure elucidation, a critical requirement for advancing research and development in the chemical and pharmaceutical sciences.
References
- CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
- Abraham, R. J. (2012). 1H Chemical Shifts in NMR. Part 191.
- Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts.
- Abraham, R. J., et al. (2012). H chemical shifts in NMR: Part 19 . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry.
- ResearchGate. (2025). 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones.
- Mao, S.-L., et al. (2012).
- The Royal Society of Chemistry. (N.D.). Spectra and physical data of (A2). The Royal Society of Chemistry.
- Centre of Excellence. (N.D.).
- Breitmaier, E. (N.D.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Wiley-VCH.
- Bruker. (N.D.).
- ResearchGate. (N.D.). 1H NMR parameters of chlorinated biphenyls.
- Gerard, H., et al. (2006). The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. Liquid Crystals, Taylor & Francis Online.
- ResearchGate. (N.D.). (i) 1 H NMR spectrum of (a) iodobenzene, (b) biphenyl product...
- ChemicalBook. (N.D.). Biphenyl(92-52-4) 1H NMR spectrum. ChemicalBook.
- ChemicalBook. (N.D.). 4-Methoxybiphenyl(613-37-6) 1H NMR spectrum. ChemicalBook.
- Steinbeck, C., et al. (N.D.). Theoretical NMR correlations based Structure Discussion. PubMed Central.
- The Royal Society of Chemistry. (N.D.). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. Rsc.org.
- PubChem. (N.D.). 4-Methoxybiphenyl. PubChem.
- Chemistry LibreTexts. (2021). 6.
- Lee, W., & Tonelli, M. (2019).
Sources
- 1. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. rsc.org [rsc.org]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Biphenyl(92-52-4) 1H NMR spectrum [chemicalbook.com]
- 7. 4-Methoxybiphenyl(613-37-6) 1H NMR [m.chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. Structure elucidation and quantification | Centre of Excellence [enfist.si]
- 10. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Technical Guide: Proper Disposal & Handling of [1,1'-Biphenyl]-2-carboxaldehyde, 4-methoxy-
CAS Number: 90035-34-0 Formula: C₁₄H₁₂O₂ Synonyms: 4'-Methoxy-2-biphenylcarboxaldehyde; 4'-Methoxybiphenyl-2-carbaldehyde
Part 1: Executive Safety & Hazard Assessment
Immediate Action Required: This compound is an organic aromatic aldehyde. While not classified as an explosive peroxide former, it possesses significant environmental persistence and reactivity risks that dictate its disposal pathway.
Hazard Identification Matrix
The following data dictates the handling protocols described in Part 2.
| Parameter | Classification | H-Code | Critical Implication for Disposal |
| Health | Skin/Eye Irritant; STOT SE 3 | H315, H319, H335 | Dust control is mandatory during solid waste transfer. |
| Reactivity | Aldehyde Group | -- | Incompatible with Oxidizers. Risk of exothermic oxidation to carboxylic acid. |
| Environmental | Aquatic Toxicity (Predicted) | H411/H413 | Strict "No Drain" Policy. Biphenyl core is lipophilic (High LogP) and bioaccumulates. |
| Flammability | Combustible Solid | -- | Must be segregated from pyrophorics and strong oxidizers. |
The "Why" Behind the Protocol (Scientific Rationale)
-
Bioaccumulation Risk: The biphenyl core structure renders this molecule highly lipophilic. If discharged into municipal water systems, it adsorbs to organic sludge and bypasses standard degradation, posing long-term aquatic toxicity.
-
Aldehyde Oxidation: Upon prolonged exposure to air, this aldehyde autoxidizes to its corresponding carboxylic acid (4'-methoxy-[1,1'-biphenyl]-2-carboxylic acid). While not explosive, this reaction is exothermic and alters the pH of waste containers, potentially destabilizing other pH-sensitive waste if mixed indiscriminately.
Part 2: Disposal Workflow & Decision Tree
Directive: Use the following logic gate to determine the correct waste stream.
Figure 1: Decision matrix for segregating 4'-methoxy-[1,1'-biphenyl]-2-carboxaldehyde waste based on physical state and solvent composition.
Part 3: Detailed Operational Procedures
Solid Waste Disposal (Pure Substance)
Scenario: Disposal of expired stock, contaminated weighing boats, or spill cleanup residues.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar.
-
Mechanism:[1] HDPE is resistant to aromatic aldehydes and prevents breakage. Amber glass prevents UV-catalyzed oxidation.
-
-
Segregation (Critical Step):
-
DO NOT MIX with oxidizing solids (e.g., Potassium Permanganate, Nitrates).
-
Reasoning: Aldehydes act as reducing agents.[2] Mixing with strong oxidizers in a waste bin can trigger spontaneous combustion.
-
-
Labeling:
-
Standard Label: "Hazardous Waste - Solid."
-
Constituents: "4'-Methoxy-[1,1'-biphenyl]-2-carboxaldehyde."
-
Hazard Checkbox: [x] Toxic [x] Irritant.
-
Liquid Waste Disposal (Reaction Mixtures)
Scenario: Mother liquors or flash chromatography fractions containing the compound.
-
pH Validation:
-
Test the waste stream pH before adding to the carboy.
-
Requirement: pH should be between 4 and 10.
-
Correction: If the stream is highly acidic (due to acid workup), neutralize with Sodium Bicarbonate (NaHCO₃) before adding to the organic waste container to prevent gas evolution or polymerization in the drum.
-
-
Solvent Compatibility:
-
If dissolved in Dichloromethane (DCM)
Halogenated Waste Stream . -
If dissolved in Ethyl Acetate/Hexanes/Methanol
Non-Halogenated Waste Stream .
-
-
No-Precipitate Check:
-
Ensure the compound is fully dissolved.[2] If a sludge forms, it must be separated and disposed of as solid waste to prevent clogging of waste contractor pumping systems.
-
Spill Response Protocol
Immediate Action: Isolate the area.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat. If powder is fine/dusty, use an N95 respirator.
-
Containment:
-
Do not use paper towels for bulk liquid spills (risk of rapid oxidation/heat). Use inert absorbent pads or vermiculite.
-
For solid spills: Cover with wet paper towels to prevent dust generation, then wipe up.
-
-
Cleanup:
-
Place all contaminated materials into a sealed plastic bag.
-
Label as "Debris contaminated with [1,1'-Biphenyl]-2-carboxaldehyde."
-
Dispose of in the Solid Hazardous Waste bin.
-
Part 4: Regulatory & Compliance Framework
RCRA Classification (USA)
While this specific CAS is not explicitly "P" or "U" listed, it is regulated under the "Mixture Rule" and "Characteristic" clauses:
-
Waste Code: Generally falls under D001 (Ignitable, if in flammable solvent) or is classified as hazardous due to toxicity by the generator.
-
Generator Status: You must characterize this as Non-Halogenated Organic Waste (unless mixed with halogens).
Final Destruction Method
The only acceptable final disposal method for biphenyl derivatives is High-Temperature Incineration .
-
Mechanism:[1] Incineration at >1000°C ensures the cleavage of the biphenyl ring, preventing the formation of persistent organic pollutants (POPs) or dioxin-like compounds.
-
Verification: Confirm your facility's waste contractor (e.g., Veolia, Clean Harbors) utilizes fuel blending/incineration for this waste stream.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1394487, 4'-Methoxy-[1,1'-biphenyl]-2-carboxaldehyde. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]
-
Dartmouth College EHS (2023). Hazardous Waste Disposal Guide: Aldehydes and Organic Chemicals. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
